Product packaging for Methyl glucoside(Cat. No.:)

Methyl glucoside

Cat. No.: B8479886
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-JXUVCOMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl glucoside is a monosaccharide derivative of glucose, appearing as a white crystalline solid with a melting point of approximately 168 °C . It is synthesized in the laboratory by an acid-catalyzed reaction of glucose with methanol . As a non-reducing sugar, its formation from glucose provided key historical evidence that the structure of glucose is a pyranose ring rather than an open chain . This compound has played a foundational role in advancing biochemical understanding, notably in Emil Fischer's pioneering late-19th and early-20th-century studies on enzyme specificity, which led to the "lock and key" model . Its specificity for α-glucosidases like invertin, but not for others like emulsin, helped define the structural requirements for enzyme-substrate binding . In modern research and industrial applications, this compound is primarily valued as a versatile chemical intermediate. It is used in the production of a wide range of products, including emollients, emulsifiers, humectants, moisturizers, thickening agents, plasticizers, surfactants, varnishes, and resins . Its structure, particularly the equatorial substituents on the pyranose ring, also provides favorable steric conditions for use in synthesizing more complex molecules, such as polyphosphonites via ring-opening polymerization . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B8479886 Methyl glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(3R,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3?,4-,5+,6-,7-/m0/s1

InChI Key

HOVAGTYPODGVJG-JXUVCOMLSA-N

SMILES

COC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H](C(O1)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Methyl Glucoside

Classical Glycosidation Routes

Fischer-Helferich Glycosidation with Acid Catalysis

The Fischer-Helferich glycosidation, a method developed by Emil Fischer between 1893 and 1895, stands as a fundamental reaction in carbohydrate chemistry. wikipedia.org It describes the formation of a glycoside through the reaction of an aldose or ketose with an alcohol under acidic conditions. wikipedia.org For the synthesis of methyl glucoside, this involves reacting glucose with methanol (B129727) in the presence of an acid catalyst. wikipedia.orgbeilstein-journals.org This process is typically conducted using an excess of the alcohol, which also functions as the solvent. wikipedia.org

The traditional Fischer glycosidation method utilizes strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) as homogeneous catalysts. google.commasterorganicchemistry.com The reaction is an equilibrium process where glucose is heated in an alcoholic solution containing the acid. wikipedia.orgnih.gov For instance, reacting starch or glucose with methanol in the presence of concentrated sulfuric acid yields an equilibrium mixture of methyl glucosides. google.com While effective, these soluble catalysts can be corrosive and difficult to separate from the final product mixture. scirp.org

To address the challenges posed by homogeneous catalysts, solid acid catalysts have been developed. These heterogeneous catalysts are more easily separated from the reaction mixture and are often reusable. Aluminum-based catalysts, such as AlCl3, Al2(SO4)3, and AlPW12O40, have proven to be efficient for converting carbohydrates like glucose in alcoholic solvents. rsc.orgrsc.org For example, a bifunctional Al-Sn-SBA-15 catalyst, which possesses both Lewis and Brønsted acid sites, is effective for the one-pot synthesis of this compound from glucose. rsc.org Other solid acid catalysts like zeolites and sulfonic resins (Amberlyst-15) have also been employed in glycosidation reactions. rsc.orgacs.org

Mechanisms of Glycosidation and Anomer Formation (α- and β-anomers)

The Fischer glycosidation is an equilibrium process that results in the formation of a new stereocenter at the anomeric carbon (C1). wikipedia.orgwikipedia.org This leads to a mixture of isomers, primarily the α- and β-anomers of the glycoside. wikipedia.org The reaction initially favors the formation of furanoside (five-membered ring) forms, but with longer reaction times, the thermodynamically more stable pyranoside (six-membered ring) forms predominate. wikipedia.orgnih.gov Due to the anomeric effect, the α-anomer is often the most thermodynamically stable product in long reactions. wikipedia.org

The mechanism for the acid-catalyzed formation of this compound involves several key steps. rsc.orgrsc.org The reaction begins with the protonation of the anomeric hydroxyl group of the cyclic hemiacetal form of glucose. This is followed by the opening of the pyranose ring to form an acyclic oxocarbenium ion. pearson.com Methanol then performs a nucleophilic attack on this intermediate. rsc.orgrsc.org The subsequent ring-closure, through an intramolecular reaction between the oxygen at C5 and the carbon at C1, is the rate-determining step and generates the this compound product. rsc.orgrsc.orgresearchgate.net

Interactive Data Tables

Table 1: Comparison of Catalyst Types for this compound Synthesis

Catalyst TypeExamplesAdvantagesDisadvantagesKey Findings
Homogeneous Acid Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)High catalytic activity. scirp.orgCorrosive, difficult to separate from product. mdpi.comEffective for achieving equilibrium conversion to methyl glucosides. google.com
Heterogeneous Acid Al-based catalysts (e.g., Al-Sn-SBA-15), Zeolites, Sulfonated ResinsEasily separable, reusable, less corrosive. rsc.orgacs.orgMay have lower activity than homogeneous counterparts in some cases.Bifunctional Al-based catalysts show high efficiency due to synergistic Lewis and Brønsted acid sites. rsc.orgrsc.org

Table 2: Anomers of this compound

AnomerStereochemical DescriptionFormation Preference
Methyl α-glucoside The methoxy (B1213986) group (-OCH₃) at the anomeric carbon (C1) is in an axial position, trans to the C6 CH₂OH group.Generally the thermodynamically more stable product, favored under prolonged reaction times due to the anomeric effect. wikipedia.org
Methyl β-glucoside The methoxy group (-OCH₃) at the anomeric carbon (C1) is in an equatorial position, cis to the C6 CH₂OH group.Can be formed, often as part of an anomeric mixture with the alpha form. wikipedia.org

Optimization of Reaction Parameters and Yields from Glucose and Carbohydrates

The synthesis of this compound from glucose and methanol, known as the Fischer glycosylation, is a classic acid-catalyzed reaction that produces a mixture of α and β anomers. orgsyn.orgwikipedia.orglibretexts.org The optimization of this process focuses on maximizing the conversion of glucose while minimizing residual starting material and by-product formation. The reaction is an equilibrium process where water is formed; its removal is crucial for driving the reaction towards the product side. google.com

A key strategy for improving yields involves the use of a dehydrating agent. Research has shown that conducting the reaction in the presence of anhydrous, hydratable calcium sulfate (B86663) (CaSO₄) can significantly increase the purity of the this compound product. google.com When glucose is reacted with methanol using sulfuric acid as a catalyst in the presence of anhydrous CaSO₄, yields of over 98% can be achieved, with a residual glucose content of less than 1%. google.com In contrast, performing the reaction without the dehydrating agent results in a higher residual glucose content, typically exceeding 1.3%. google.com The CaSO₄ can also be recycled and reused in subsequent reactions without a significant loss of efficacy. google.com

The choice of catalyst is another critical parameter. While strong mineral acids like sulfuric acid and hydrochloric acid are traditionally used, heterogeneous catalysts have been developed to simplify post-reaction neutralization and purification. google.comrsc.org Acidic ion-exchange resins and sulfuric acid immobilized on silica (B1680970) have been employed as effective solid acid catalysts. nih.gov The reaction rate is also highly dependent on temperature; for instance, the rate at 100°C is nearly 25 times faster than at 65°C. google.com

Table 1: Optimization of this compound Synthesis from Glucose
Catalyst SystemKey ParametersReported Yield/PuritySource
H₂SO₄ / Anhydrous CaSO₄Glucose, Methanol, CaSO₄:glucose ratio of 1:1 to 3:1>98% yield with <1% residual glucose google.com
H₂SO₄ (no dehydrating agent)Glucose, Methanol, 1.2% H₂SO₄Product contains >1.3% residual glucose google.com
HCl / MethanolAnhydrous methanol, boiling under reflux48.5–49.5% (crystallized α-anomer) orgsyn.org
Heterogeneous Catalysts (e.g., immobilized acids)Allows for easier catalyst removal post-reactionHigh conversion, simplifies workup nih.gov

Enzymatic Synthesis and Biocatalysis Approaches

Enzymatic methods offer high selectivity and operate under milder conditions compared to traditional chemical synthesis. Various enzymes have been explored for producing this compound and its derivatives from diverse carbohydrate sources.

Glycosyltransferase-Mediated Synthesis (e.g., Cyclodextrin (B1172386) Glycosyltransferase)

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety to an acceptor molecule. nih.gov Cyclodextrin glycosyltransferase (CGTase) is a notable example used for this compound synthesis. scienceopen.com This enzyme catalyzes a transglycosylation reaction, where it cleaves a donor substrate like cyclodextrin or starch and transfers a glucosyl unit to an acceptor, in this case, methanol. scienceopen.comnih.gov

In one study, methyl glucosides were synthesized using a recombinant CGTase from Bacillus circulans A11 with β-cyclodextrin (β-CD) as the glucosyl donor and methanol as the acceptor. researchgate.net The optimal conditions were found to be a 1.5% (w/v) concentration of β-CD and 500 U/mL of CGTase in a solution containing 30% (v/v) methanol at pH 6.0 and 50°C, with an incubation time of 120 hours. researchgate.net Similarly, CGTase from Paenibacillus sp. RB01 was used to synthesize methyl glycoside from β-CD and 30% (v/v) methanol at pH 6.0 and 40°C. scispace.com These enzymatic syntheses can produce a mixture of methyl glycosides with one or more monosaccharide units. researchgate.netscispace.com

Table 2: Glycosyltransferase-Mediated Synthesis of this compound
Enzyme SourceGlucosyl DonorAcceptorOptimal ConditionsSource
Recombinant CGTase (Bacillus circulans A11)1.5% (w/v) β-Cyclodextrin30% (v/v) MethanolpH 6.0, 50°C, 120 h researchgate.net
CGTase (Paenibacillus sp. RB01)1.2% (w/v) β-Cyclodextrin30% (v/v) MethanolpH 6.0, 40°C scispace.com

Cellulase-Assisted Bioconversion from Pretreated Cellulose (B213188)

Cellulose, a polymer of glucose, is an abundant and renewable resource for chemical production. frontiersin.org However, its crystalline structure makes it resistant to enzymatic attack. frontiersin.orgresearchgate.net Pretreatment is therefore a critical step. A novel approach involves the enzymatic synthesis of methyl β-D-glucoside directly from cellulose using cellulase (B1617823). researchgate.netresearchgate.net

Research has demonstrated that pretreating cellulose (Avicel) with a phosphonium-based amino acid ionic liquid, such as tetrabutylphosphonium (B1682233) glycine (B1666218) in dimethyl sulfoxide (B87167) (DMSO), dramatically enhances the yield of methyl β-D-glucoside. researchgate.net When pretreated cellulose was subjected to a commercially available cellulase in the presence of methanol, a yield of 40% was achieved. researchgate.net In stark contrast, the yield from untreated cellulose under the same conditions was only 1.4%. researchgate.net The proposed mechanism involves the cellulase first hydrolyzing cellulose to cellobiose (B7769950), which then reacts with methanol via transglycosylation to form the target product. researchgate.net On a preparative scale using 1 gram of pretreated cellulose, an isolated yield of 33% was achieved. researchgate.net

Table 3: Effect of Cellulose Pretreatment on Enzymatic Methyl β-D-Glucoside Synthesis
Cellulose SourcePretreatmentEnzymeReaction ConditionsYieldSource
Cellulose (Avicel)[TBP][Gly]/DMSOCommercial Cellulase50°C, acetate (B1210297) buffer (pH 4.5), 22.5% (v/v) methanol40% researchgate.net
Cellulose (Avicel)NoneCommercial Cellulase50°C, acetate buffer (pH 4.5), 22.5% (v/v) methanol1.4% researchgate.net

Lipase (B570770) and Other Enzyme-Catalyzed Esterification/Transesterification

Lipases are widely used to catalyze the synthesis of sugar esters, which have applications as surfactants. google.com These reactions typically involve the esterification or transesterification of this compound with fatty acids or their esters. google.comresearchgate.net This process results in the formation of this compound fatty acid esters, not this compound itself.

In one study, this compound oleate (B1233923) was synthesized via lipase-catalyzed transesterification of this compound and methyl oleate. researchgate.net The highest incorporation of oleic acid (76.5 mol%) was achieved with this compound compared to other glycosides like methyl galactoside (71.5 mol%) and octyl glucoside (53.7 mol%). researchgate.net Immobilized lipase from Candida antarctica (SP382) was found to be highly effective. researchgate.net Optimal conditions for this type of reaction were identified as a 1:4 molar ratio of alkyl glycoside to methyl oleate, using immobilized lipase SP382 at 55°C for 48 hours in a benzene (B151609)/pyridine solvent system. researchgate.net Another process describes the esterification of methyl α-D-glucopyranoside with octanoic acid using an immobilized lipase from Candida antarctica, which resulted in a 77% conversion after 36 hours. google.com

Table 4: Lipase-Catalyzed Synthesis of this compound Esters
ProductReactantsEnzymeKey ConditionsConversion/IncorporationSource
This compound OleateThis compound, Methyl OleateImmobilized Candida antarctica lipase (SP382)55°C, 48 h, benzene/pyridine solvent76.5 mol% oleic acid incorporation researchgate.net
Methyl 6-O-octanoyl-D-glucopyranosideMethyl α-D-glucopyranoside, Octanoic AcidImmobilized Candida antarctica lipase36 h reaction time77% conversion (65% monoester) google.com

Production from Starch and Other Polysaccharides

Starch, a readily available polysaccharide, can serve as a starting material for this compound production through enzymatic processes. google.comnih.gov Alpha-amylases, particularly saccharifying enzymes from sources like Aspergillus niger and Aspergillus oryzae, are capable of performing alcoholysis reactions. nih.gov In the presence of methanol, these enzymes can use starch as a glucosyl donor to produce a series of methyl-oligosaccharides, from methyl-glucoside to methyl-hexamaltoside. nih.gov

A study using α-amylase from A. niger found that a high starch concentration (15% w/v) had a stabilizing effect on the enzyme in the presence of 20% methanol, allowing for a 90% relative substrate conversion. nih.gov It was also noted that intact soluble starch was a better substrate for alcoholysis than maltodextrins or pre-hydrolyzed starch. nih.gov In addition to amylases, CGTases can also utilize starch as a glucosyl donor for transglycosylation with methanol, providing another route from polysaccharides to methyl glucosides. mdpi.com

Advanced Synthetic Methodologies

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, advanced synthetic methodologies have been developed.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Fischer glycosylation. nih.gov This technique reduces reaction times from many hours under conventional heating to mere minutes. For example, montmorillonite (B579905) K-10 clay has been successfully used as a catalyst for Fischer glycosylation under microwave irradiation. nih.gov

Continuous Flow Processing: A continuous flow procedure for Fischer glycosylation has been developed using a heterogeneous catalyst. nih.gov This method offers excellent scalability and a more favorable catalyst-to-product ratio compared to batch processes, including microwave-assisted ones. In a model case with mannose, a multigram-scale synthesis was demonstrated where the mass of the product was nearly four times the mass of the catalyst used. nih.gov

Ionic Liquid-Mediated Conversion: The direct conversion of lignocellulosic biomass into this compound has been achieved by combining the use of ionic liquids and microwave irradiation. researchgate.net Microcrystalline cellulose was dissolved in a mixed-solvent system containing the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl) and N-methyl-pyrrolidone (NMP). Using an acid catalyst formed in situ from acetyl chloride and methanol, the cellulose was converted to this compound with a 42% yield under moderate temperature and pressure with the aid of microwave irradiation. researchgate.net

Solvent-Free Systems for this compound Polyester (B1180765) Synthesis

The synthesis of this compound polyester (MGPE) in solvent-free systems represents a significant advancement in producing potential fat substitutes. This method avoids the use of conventional solvents, thereby reducing environmental impact and simplifying product purification. Research in this area has often utilized response surface methodology (RSM) to systematically evaluate and optimize various reaction parameters.

A key study employed a 3-level-3-factor fractional factorial design to investigate the synthesis of MGPE from this compound and fatty acid methyl esters (FAME) derived from soybean oil. nih.govidexlab.com The primary variables analyzed were reaction time, temperature, and the molar ratio of FAME to this compound. nih.govidexlab.comacs.org The findings demonstrated that all three parameters significantly influence the molar conversion to MGPE. nih.gov The synthesis process typically involves first forming a soap by reacting the reactants at a lower temperature (e.g., 85 °C) and then proceeding with the transesterification reaction at a higher temperature under vacuum. acs.org Catalysts such as potassium hydroxide (B78521) and potassium carbonate are introduced to facilitate the reaction. acs.org

Through ridge max analysis, the optimal conditions for the synthesis were determined to be a reaction time of 6.3 hours, a temperature of 123.8 °C, and a substrate molar ratio (FAME to this compound) of 5.9:1. nih.gov Under these conditions, a predicted molar conversion of 55.68% was achieved. nih.gov

Other research into solvent-less synthesis has explored different catalysts and reactants. For instance, this compound esters of coconut fatty acids were synthesized using 5% anhydrous potassium soap and 0.5% sodium metal as catalysts at temperatures between 145-148 °C, resulting in yields from 36% to 78%. acs.orgacs.org Another highly efficient solvent-free system involved reacting this compound with FAME using 2% sodium (Na) as a catalyst, which achieved yields as high as 99.5%. acs.orgacs.org

Interactive Data Table: Optimization of Solvent-Free MGPE Synthesis

ParameterRange StudiedOptimal ValueEffect on Conversion
Reaction Time 4 - 8 hours6.3 hoursSignificant
Temperature 110 - 130 °C123.8 °CSignificant
Substrate Molar Ratio (FAME:this compound) 4:1 - 6:15.9:1Significant
Predicted Molar Conversion Not Applicable55.68%Outcome

One-Pot Acid-Catalyzed Methanolysis from Lignocellulosic Biomass

The production of this compound directly from lignocellulosic biomass via one-pot acid-catalyzed methanolysis is a promising route for converting renewable raw materials into valuable chemicals. rsc.orgrsc.org This process involves the liquefaction of biomass, such as bamboo, in the presence of methanol and an acid catalyst, yielding methyl-D-glucoside in a single step at moderate temperatures and in a short duration. rsc.orgresearchgate.net

This methanolysis approach has proven to be more efficient than hydrolysis under similar acidic conditions, where glucose yields in water were significantly lower, ranging from only 2–8 mol%. rsc.orgrsc.org The acid catalyst provides the necessary protons to break the glycosidic bonds that are the primary linkages in both cellulose and hemicellulose. researchgate.net The hydroxyl groups (-OH) in methanol then act as nucleophiles, attacking the electrophilic carbon atoms adjacent to these broken bonds to form the stable this compound product. researchgate.net

Research has identified optimal conditions for maximizing the yield of methyl-D-glucoside from bamboo. A high conversion ratio of bamboo (85 wt%) and a high molar yield of methyl-D-glucoside (40.6 mol%) were achieved with a methanol-to-bamboo mass ratio of 7, a 2.0 wt% catalyst concentration, a reaction temperature of 200 °C, and a brief reaction time of 10 minutes. rsc.orgrsc.orgresearchgate.net Various strong Brønsted acids, including sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (C₇H₇SO₃H), and silicotungstic acid (H₄SiW₁₂O₄₀), have been effectively used as catalysts in this process. rsc.orgresearchgate.net Further studies have also shown that microwave irradiation can enhance the conversion of lignocellulose (including softwood, hardwood, and rice straw) into methyl glycopyranosides in the presence of an ionic liquid. researcher.life

Interactive Data Table: One-Pot Methanolysis of Bamboo for Methyl-D-Glucoside Production

ParameterConditionResult
Biomass Source Bamboo85 wt% conversion
Methanol/Biomass Ratio 7 (mass ratio)High product yield
Catalyst Concentration 2.0 wt%High product yield
Reaction Temperature 200 °CHigh product yield
Reaction Time 10 minutesHigh product yield
Product Yield Not Applicable40.6 mol% Methyl-D-glucoside

Chemical Modifications and Derivative Synthesis of Methyl Glucoside

Regioselective Functionalization of Hydroxyl Groups

The ability to selectively modify a single hydroxyl group in the presence of others is a key challenge and a significant area of research in carbohydrate chemistry. researchgate.net The primary hydroxyl group at the C6 position is generally the most reactive due to less steric hindrance, making it a primary target for modification. rsc.orgcir-safety.org

Selective oxidation of the primary hydroxyl group at the C6 position of methyl glucoside is a valuable transformation that leads to the formation of glucuronic acid derivatives. rsc.org This can be achieved through various chemical and enzymatic methods.

The oxidation of this compound at the C6 position to yield methyl glucuronide is a significant reaction. One method involves the use of nitrogen dioxide and oxygen, which converts the primary alcohol group to a carboxyl group. google.com Another approach utilizes heterogeneous catalysis. For instance, a Pd/CuO-Ce0.5Mn0.5O2 catalyst has been shown to produce methyl-glucuronic acid and methyl-glucuronolactone from methyl-glucoside with high yields. researchgate.net The synthesis of glucuronic acid derivatives is of interest due to their biological relevance; for example, resveratrol-O-glucuronides have been synthesized from methyl acetobromoglucuronate. nih.gov

Catalyst/ReagentProductYieldReference
Nitrogen dioxide/OxygenMethyl glucuronideNot specified google.com
Pd/CuO-Ce0.5Mn0.5O2Methyl-glucuronic acid and methyl-glucuronolactone90% researchgate.net
Methyl acetobromoglucuronate (with resveratrol)Resveratrol 3-O-glucuronide and Resveratrol-4'-O-glucuronide13% and 18% respectively nih.gov

Recent advancements have demonstrated enzyme-like C-H oxidation of glucosides using visible light photocatalysis. chinesechemsoc.orgchinesechemsoc.org This method allows for the selective oxidation of unprotected glucosides to produce valuable keto-saccharide building blocks. chinesechemsoc.orgchinesechemsoc.org For example, using riboflavin (B1680620) tetraacetate (RFTA) as a photocatalyst and quinuclidine (B89598) as a hydrogen atom transfer (HAT) reagent, α-D-methylglucoside can be oxidized to the corresponding ketone in good yield. chinesechemsoc.org This approach offers an operationally simple and scalable alternative to traditional enzymatic methods. chinesechemsoc.org Another strategy involves the quinuclidine-mediated electrochemical oxidation of glycopyranosides, which selectively provides C3-ketosaccharides. acs.orgresearchgate.net This electrochemical method is complementary to the TEMPO-mediated C6-selective oxidation. acs.orgresearchgate.netchemrxiv.org

MethodCatalyst/MediatorProductYieldReference
Visible-light photocatalysisRiboflavin tetraacetate (RFTA), quinuclidineKeto-saccharide78% chinesechemsoc.org
Electrochemical oxidationQuinuclidineC3-ketosaccharideGood acs.orgresearchgate.net

Esterification and etherification are common reactions used to modify the hydroxyl groups of this compound. libretexts.org The primary hydroxyl group at C6 is the most reactive site for esterification under most conditions. cir-safety.org This allows for the synthesis of monoesters with a variety of fatty acids. cir-safety.orgresearchgate.net For instance, methyl 6-O-acyl-α-D-glucopyranosides can be synthesized by reacting the TMS-protected derivative of this compound with fatty carboxylic acids. researchgate.net

Etherification, often carried out using methods like the Williamson ether synthesis, converts hydroxyl groups to ethers. libretexts.orgbritannica.com The synthesis of polyether methyl glucosides, such as PPG-10 Methyl Glucose Ether, is typically achieved by reacting this compound with the corresponding epoxide. cir-safety.org Regioselective alkylation can also be achieved via cyclic phenylboronate (B1261982) intermediates in the presence of an amine. nih.gov

The introduction of halogens and azides into the this compound structure opens up pathways for further chemical transformations. Selective halogenation can be challenging but offers a route to valuable intermediates. For example, dehydroxy-chlorination of secondary alcohols in unprotected glycosides has been achieved through a two-step process involving site-selective oxidation followed by conversion to a trityl hydrazone and subsequent chlorination. nih.gov The choice of reagents can direct the halogen to specific positions; for instance, diethylaminosulfur trifluoride (DAST) can lead to fluorination at different positions depending on the anomeric configuration. rsc.org

Azide (B81097) groups can be introduced, often at the C6 position, providing a precursor for the synthesis of amines and other nitrogen-containing derivatives. A method for the selective in situ transformation of the C6-hydroxyl group into an azide involves the use of N-bromosuccinimide, triphenylphosphine, and sodium azide. rsc.org

Selective Oxidation of Primary Hydroxyl Groups (e.g., C6)

Synthesis of this compound-Based Monomers for Polymerization

This compound serves as a valuable starting material for the synthesis of monomers that can be used in polymerization reactions to create biodegradable polymers. nih.gov For example, 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc) and 2,3,4,6-tetra-O-acetyl-1-acryloyl-glucopyranose (AGlc) have been synthesized from glucose derivatives and subsequently polymerized. nih.gov These monomers can be homopolymerized or copolymerized with other monomers like methyl methacrylate (B99206) (MMA) and N-vinylpyrrolidone (NVP) to produce polymers with varying properties. nih.gov Another approach involves the synthesis of cyclic carbonate monomers from protected this compound derivatives, which can then undergo ring-opening polymerization. rsc.org

MonomerStarting MaterialPolymerization MethodResulting PolymerReference
2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc)1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranosePhotopolymerizationHomopolymers and copolymers (with MMA, NVP) nih.gov
2,3,4,6-tetra-O-acetyl-1-acryloyl-glucopyranose (AGlc)1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranosePhotopolymerizationHomopolymers and copolymers (with MMA, NVP) nih.gov
D-glucopyranose derived cyclic carbonateMethyl 4,6-O-benzylidene-α-D-glucopyranosideRing-opening polymerizationPolycarbonate rsc.org

Methacrylate and Acrylate (B77674) Derivatives

The synthesis of methacrylate and acrylate derivatives of this compound introduces polymerizable functionalities, enabling the creation of glycopolymers. These sugar-based polymers are of interest for their potential biodegradability and biocompatibility. nih.govunifi.it

One common approach to synthesizing these derivatives is through the reaction of this compound with acrylic or methacrylic acid derivatives. For instance, methyl 6-O-acryloylglucopyranoside can be synthesized via enzymatic transesterification of methyl α-D-glucopyranoside with methyl acrylate in the presence of an enzyme like Novozym 435. google.com This method offers high regioselectivity, primarily acylating the C-6 primary hydroxyl group. google.com In a typical procedure, methyl α-D-glucopyranoside, methyl acrylate, a solvent such as acetone (B3395972), a molecular sieve to remove water, and the enzyme are stirred at an elevated temperature (e.g., 60°C). google.com Analysis of the reaction mixture often reveals a high percentage of the desired 6-O-acryloylglucopyranoside derivative. google.com

Another synthetic route involves the use of activated acrylic acid derivatives like acryloyl chloride. However, this can lead to nonselective esterification. google.com A more controlled method utilizes organotin intermediates. For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside can be reacted with dibutylstannylene to form a tin chelate of the 2,3-diols. This intermediate then reacts regioselectively with acryloyl chloride or methacryloyl chloride to yield the C-2-O-acylated derivative. nih.gov

The synthesis of 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc) and 2,3,4,6-tetra-O-acetyl-1-acryloylglucopyranose (AGlc) has been achieved through a procedure starting with 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose, which then reacts with a potassium salt of methacrylic or acrylic acid. nih.gov These monomers, which are white, crystalline compounds, are soluble in organic solvents like methanol (B129727) and acetone but insoluble in water. nih.gov

The enzymatic synthesis of alpha-methyl glucoside acrylate has been successfully scaled up from laboratory to pilot scale using Candida antarctica lipase (B570770) B (Novozym 435) as a biocatalyst. researchgate.net The reaction involves the transesterification of alpha-methyl glucoside with vinyl acrylate in acetone. researchgate.net

Derivative Synthesis Method Key Reagents Notes
Methyl 6-O-acryloylglucopyranosideEnzymatic TransesterificationMethyl α-D-glucopyranoside, Methyl acrylate, Novozym 435High regioselectivity for the C-6 position. google.com
Methyl 2-O-acryloyl-4,6-O-benzylidene-α-D-glucopyranosideOrganotin IntermediateMethyl 4,6-O-benzylidene-α-D-glucopyranoside, Dibutylstannylene, Acryloyl chlorideRegioselective acylation at the C-2 position. nih.gov
2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc)Reaction with Potassium Salt1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose, Potassium methacrylateProduces a fully protected, polymerizable monomer. nih.gov
alpha-Methyl glucoside acrylateEnzymatic Transesterificationalpha-Methyl glucoside, Vinyl acrylate, Candida antarctica lipase BSuitable for large-scale production. researchgate.net

Functionalization for Controlled Radical Polymerization

Functionalizing this compound derivatives to enable controlled radical polymerization (CRP) allows for the synthesis of well-defined glycopolymers with precise control over molecular weight, architecture, and functionality. acs.orgmdpi.com Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are commonly employed. mdpi.comresearchgate.net

For ATRP, this compound can be functionalized to act as a multifunctional initiator. For example, acetal (B89532) derivatives of methyl α-D-glucopyranoside can serve as bi-, tri-, and tetrafunctional initiators for the ATRP of monomers like glycidyl (B131873) methacrylate (GMA) and methyl methacrylate (MMA). researchgate.net This approach allows for the creation of star-shaped copolymers with a central sugar moiety. researchgate.net

RAFT polymerization has also been used to synthesize glycopolymers from this compound derivatives. For instance, the RAFT polymerization of methyl 6-O-methacryloyl-α-d-glucoside in a homogeneous aqueous medium has been studied in detail. mdpi.com This method provides a pathway to water-soluble glycopolymers with controlled molecular weights.

The key to functionalization for CRP is the introduction of a suitable initiating or chain transfer group onto the this compound core. This can be achieved by reacting the hydroxyl groups of this compound with a compound containing both a group reactive towards hydroxyls (e.g., an acid chloride or isocyanate) and a CRP-active moiety (e.g., an alkyl halide for ATRP or a dithioester for RAFT).

Polymerization Technique Functionalization Strategy Resulting Polymer Architecture Example Monomers
Atom Transfer Radical Polymerization (ATRP)Use of methyl α-D-glucopyranoside acetal derivatives as multifunctional initiators. researchgate.netStar-shaped copolymers (V-shaped, three-armed, four-armed). researchgate.netGlycidyl methacrylate (GMA), Methyl methacrylate (MMA). researchgate.net
Reversible Addition-Fragmentation chain Transfer (RAFT)Polymerization of a methacryloyl-functionalized this compound. mdpi.comLinear glycopolymers.Methyl 6-O-methacryloyl-α-d-glucoside. mdpi.com

Formation of Complex this compound Derivatives

Beyond simple esterification and etherification, this compound can be transformed into more complex derivatives with specialized functions, including surfactants, and conjugates with other biologically active molecules like flavonoids.

Methyl Glucose Polyethers and Esters

Methyl glucose polyethers and esters are widely used in the cosmetics industry as skin and hair conditioning agents, surfactants, and viscosity-increasing agents. cir-safety.orgcir-safety.orgcir-safety.org Their synthesis involves the esterification and/or polyetherification of the hydroxyl groups of the this compound core. cir-safety.org

Methyl Glucose Esters are typically synthesized through the transesterification of a fatty acid methyl ester (e.g., methyl laurate) with this compound, which releases methanol as a byproduct. cir-safety.orgatamanchemicals.com This reaction often targets the most reactive primary alcohol group at the C-6 position first. atamanchemicals.com Alternatively, direct esterification of this compound with free fatty acids in the presence of a catalyst can be employed. researchgate.net Examples of these esters include Methyl Glucose Dioleate, Methyl Glucose Laurate, and Methyl Glucose Sesquistearate. cir-safety.orgcir-safety.org The degree of esterification (mono-, di-, or tri-ester) can be controlled by the reaction conditions and stoichiometry. researchgate.net

Methyl Glucose Polyethers are produced by reacting this compound with epoxides like propylene (B89431) oxide or ethylene (B1197577) oxide. atamanchemicals.com This results in the formation of polypropylene (B1209903) glycol (PPG) or polyethylene (B3416737) glycol (PEG) chains attached to the glucose unit. Examples include PPG-10 Methyl Glucose Ether and Methyl Gluceth-10. atamanchemicals.com

Polyether Esters are hybrid molecules that undergo both etherification and esterification. For example, PEG-120 Methyl Glucose Dioleate is an ethoxylated methyl glucose ether that has been esterified with oleic acid. atamanchemicals.com Its synthesis can involve a two-step process: first, the esterification of this compound with methyl laurate, followed by polyetherification with ethylene oxide to produce a molecule like PEG-80 Methyl Glucose Laurate. atamanchemicals.com

Derivative Type General Synthesis Method Example Ingredients Primary Function
Methyl Glucose EstersTransesterification with fatty acid methyl esters or direct esterification with fatty acids. cir-safety.orgresearchgate.netMethyl Glucose Dioleate, Methyl Glucose Laurate. cir-safety.orgSkin conditioning agents. cir-safety.orgcir-safety.org
Methyl Glucose PolyethersReaction with epoxides (e.g., propylene oxide, ethylene oxide). atamanchemicals.comPPG-10 Methyl Glucose Ether, Methyl Gluceth-10. atamanchemicals.comSkin and hair conditioning agents. cir-safety.orgcir-safety.org
Methyl Glucose Polyether EstersCombination of esterification and polyetherification. atamanchemicals.comPEG-120 Methyl Glucose Dioleate, PEG-20 Methyl Glucose Sesquistearate. cir-safety.orgatamanchemicals.comSurfactants, viscosity-increasing agents. cir-safety.orgcir-safety.org

Triazole-Linked Surfactants and Conjugates

The introduction of a 1,2,3-triazole ring into the structure of this compound derivatives, often via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, has led to the development of novel surfactants and conjugates. nih.govnih.gov This synthetic strategy is highly efficient and allows for the modular construction of diverse amphiphilic molecules. nih.gov

The synthesis can proceed through two main pathways:

Reaction of a glycosyl azide with a propargylated fatty alcohol. nih.gov

Reaction of a propargylated sugar with an alkyl azide. nih.gov

For example, a series of triazole-linked alkyl β-glucopyranosides have been synthesized and their cytotoxicity investigated. nih.gov The synthesis involved reacting a propargylated glucose derivative with various alkyl azides. nih.gov Similarly, amide-linked surfactants from this compound have been synthesized through a process involving a nucleophilic substitution to form an intermediate azide, followed by a Staudinger coupling. researchgate.net

These triazole-linked surfactants exhibit interesting self-assembly properties and their potential as emulsifiers and in drug-delivery applications is an area of active research. researchgate.net The properties of these surfactants can be tuned by varying the length of the alkyl chain and the nature of the linker between the sugar headgroup and the triazole ring. researchgate.net

Flavonoid Conjugates (e.g., O-Methylglucoside Derivatives of Flavanone)

Conjugating flavonoids to this compound can enhance their stability, solubility, and bioavailability. nih.govmdpi.com Biocatalytic platforms and chemical synthesis methods have been developed for this purpose.

A combinatorial biosynthetic approach using glycosyltransferases (GTs) and O-methyltransferases (MTs) has been shown to be effective in producing methylglucosides of various flavonoids. nih.gov This enzymatic method can exhibit high regio- and stereoselectivity. nih.gov For instance, a fungal biocatalyst system can produce glycosides where the 4-hydroxyl group of the glucose moiety is methylated. nih.gov

Chemical synthesis of flavonoid glycosides can be more complex due to the need for protecting groups. However, methods have been developed for the regioselective glycosylation of flavonoids. For example, the synthesis of flavonoid 7-O-glycosides can be achieved by first regioselectively deprotecting a peracetylated flavonol, followed by glycosylation with a suitable glucose donor. researchgate.net The methylation of anthocyanins like cyanidin-3-O-glucoside has been achieved using "green" reagents like dimethyl carbonate (DMC). mdpi.com This reaction can be controlled to selectively methylate the aglycone without modifying the sugar moiety. mdpi.com Such methylated flavonoid glucosides are important as reference standards for metabolic studies. mdpi.com

Synthesis of Methylated Glucoses and their Methyl Glucosides

The synthesis of specifically methylated glucose derivatives and their corresponding methyl glucosides is crucial for structural elucidation studies in carbohydrate chemistry. cdnsciencepub.comlibretexts.org

A common method for preparing methyl glucosides is the acid-catalyzed reaction of glucose with methanol, which yields a mixture of anomers, primarily methyl α-D-glucoside and methyl β-D-glucoside. libretexts.orggoogle.com The remaining hydroxyl groups can then be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. libretexts.org Subsequent acid hydrolysis of the resulting pentamethyl glucose derivative cleaves the acetal linkage at the anomeric carbon, yielding a tetramethylated glucose, such as 2,3,4,6-tetra-O-methyl-D-glucose. libretexts.org

Modified Haworth methylation techniques have been developed to improve the synthesis of specific methylated glucosides, such as 2,3-dimethyl-α- and β-methyl glucosides from glucose. cdnsciencepub.com The synthesis of 11C-labeled methyl-d-glucoside has been achieved by methylating glucose with 11C-methyl triflate, producing a mixture of anomers that can be separated by HPLC. snmjournals.org This radiolabeled tracer is used in medical imaging to study sodium-dependent glucose transporters. snmjournals.org

The preparation of methyl glucosides from various methylated glucoses has also been systematically studied, providing a library of compounds with defined methylation patterns for research purposes. acs.org

Catalytic Systems and Mechanistic Investigations in Methyl Glucoside Chemistry

Advanced Catalytic Systems

The drive for efficient and sustainable chemical transformations has spurred significant research into novel catalytic systems for reactions involving methyl glucoside. These systems are designed to offer high activity, selectivity, and reusability, addressing the limitations of traditional homogeneous catalysts.

Heterogeneous acid catalysts are a cornerstone in the conversion of carbohydrates, offering advantages in separation and recycling. Sulfated metal oxides, such as sulfated zirconia (SO4/ZrO2) and titania (SO4-TiO2), have demonstrated effectiveness in the synthesis of methyl levulinate from glucose, a process where this compound is a key intermediate. cardiff.ac.uk For instance, SO4-ZrO2 has been used in combination with a Sn-Beta co-catalyst to achieve a methyl levulinate yield of 49% from glucose. cardiff.ac.uk Similarly, SO4-TiO2 has yielded as high as 45% methyl levulinate, highlighting the importance of acid site density for the dehydration reaction. cardiff.ac.uk

Zeolites, with their well-defined porous structures and tunable acidity, are also prominent catalysts. Zeolite types such as Beta and Y have shown good yields of levulinate esters from glucose in methanol (B129727), though they may require long reaction times. cardiff.ac.uk The direct synthesis of decyl glucoside from glucose has also been achieved using zeolite catalysts. researchgate.net The choice of zeolite and the modification of its acidic properties are crucial for optimizing product distribution. cardiff.ac.uk For example, Deng et al. utilized H-ZSM-5 and SO4/ZrO2 as heterogeneous catalysts for the synthesis of methyl glucosides from cellulose (B213188), achieving yields of about 40% at 200°C. iyte.edu.tr

Catalyst TypeExampleKey Findings
Sulfated Metal Oxides SO4/ZrO2, SO4-TiO2Effective for converting glucose to methyl levulinate via this compound intermediates. cardiff.ac.uk Yields are influenced by the presence of co-catalysts and acid site density. cardiff.ac.uk
Zeolites H-ZSM-5, Zeolite Beta, Zeolite YCapable of producing methyl glucosides and their derivatives from glucose and cellulose. cardiff.ac.ukiyte.edu.tr Product selectivity and yield are dependent on zeolite type and reaction conditions. cardiff.ac.uk

Transition metal catalysis offers unique pathways for the selective transformation of this compound. Palladium-catalyzed reductive cleavage of this compound acetals using hydrogen as a clean reductant has been investigated. rsc.org This reaction proceeds at 120°C in cyclopentyl methyl ether (CPME) without an acid co-catalyst, yielding the corresponding this compound monoethers with moderate to good isolated yields (37–81%) and high selectivities (86–99%). rsc.org

Furthermore, metal sulfates like K2SO4 and Na2SO4 have been shown to play a role in stabilizing the this compound intermediate during the conversion of carbohydrates, thereby suppressing the formation of undesirable by-products such as humins. mdpi.com In the context of oxidations, sodium dichromate has been used for the oxidation of methyl β-D-glucopyranoside. uni-muenchen.de

Bi-functional catalysts, which possess both Lewis and Brønsted acid sites, are highly effective for the one-pot conversion of glucose to various valuable chemicals, a process in which this compound is often an intermediate. The synergy between the two types of acid sites is crucial; Lewis acids facilitate the isomerization of glucose to fructose (B13574), while Brønsted acids catalyze the subsequent dehydration and etherification or rehydration steps. unipi.itncsu.edumdpi.com

The ratio of Brønsted to Lewis acid sites is a critical parameter that can be tuned to optimize the yield of the desired product. ncsu.edu For example, in the synthesis of 5-ethoxymethylfurfural (5-EMF) from glucose, an Fe/ZSM-5 bi-functional catalyst was developed where the iron species provide Lewis acidity and the zeolite framework provides Brønsted acidity. ncsu.edu Adjusting the metal loading allows for the optimization of the acid site ratio, leading to improved glucose conversion and 5-EMF yield. ncsu.edu Similarly, copper-modified Beta zeolite has been used as a bifunctional catalyst for the selective formation of methyl levulinate from glucose and methanol. The modification with copper altered the distribution of acid sites, leading to fewer Brønsted and more Lewis sites. researchgate.net

The development of catalysts with site-isolated Lewis acid and Brønsted base functionalities, such as the metal-organic framework NH2-MIL-101(Al), has opened new avenues for tandem reactions. rsc.org These materials can catalyze multiple reaction steps sequentially, showcasing remarkable substrate selectivity. rsc.org

Catalyst SystemAcid SitesKey Role in Glucose ConversionExample Application
Fe/ZSM-5 Lewis (Fe species) & Brønsted (Zeolite)Isomerization of glucose to fructose (Lewis) and subsequent dehydration/etherification (Brønsted). ncsu.eduSynthesis of 5-ethoxymethylfurfural (5-EMF). ncsu.edu
Cu-modified Beta Zeolite Lewis (Cu species) & Brønsted (Zeolite)Facilitates the conversion of glucose and methanol to methyl levulinate. researchgate.netSelective formation of methyl levulinate. researchgate.net
Sn-β Zeolite & PTSA-POM Lewis (Sn-β) & Brønsted (PTSA-POM)Glucose isomerization (Lewis) and HMF formation (Brønsted). mdpi.comConversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com

In-Depth Mechanistic Studies

A deeper understanding of the reaction mechanisms at a molecular level is crucial for the rational design of more efficient catalysts and processes. Computational chemistry and kinetic studies are powerful tools for elucidating the intricate pathways of this compound formation and subsequent reactions.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of glycosidation reactions. rsc.orgrsc.org Studies have used DFT to explore the Fischer–Helferich glycosidation of glucose to form methyl glucosides catalyzed by Al-based catalysts in methanol. rsc.orgrsc.org These calculations have detailed the entire reaction process, which includes ring-opening of glucose, the addition of methanol, and subsequent ring-closure. rsc.orgrsc.org

The calculations revealed that the addition of methanol to the open-chain form of glucose enhances the electronegativity at the C1 position, which facilitates the ring-closure step. rsc.orgrsc.org Among various possible ring-closure pathways, the formation of a six-membered ring (O5–C1) to produce this compound is the most favorable. rsc.orgrsc.org DFT studies have identified the ring-closure as the rate-determining step and have highlighted the catalytic effect of the Al3+ ion in coordinating with the solvent to mediate proton transfer. rsc.orgrsc.org Such computational insights are invaluable for understanding the catalytic mechanism and for the rational design of improved catalysts for converting glucose into valuable chemicals. rsc.orgrsc.org

DFT calculations have also been employed to understand the role of solvents and co-catalysts. For instance, in the conversion of glucose in ethanol (B145695), DFT results indicated that the addition of tetrahydrofuran (B95107) (THF) can lower the energy barrier for glucose degradation. researchgate.net

Kinetic studies of polymerization reactions involving this compound derivatives provide crucial information for controlling the synthesis of well-defined glycopolymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been successfully applied to sugar-containing monomers. capes.gov.br

A detailed kinetic study of the RAFT polymerization of methyl 6-O-methacryloyl-α-D-glucoside in an aqueous medium has been reported. researchgate.net This study investigated the influence of various parameters such as temperature, initiator and chain transfer agent (CTA) concentrations, and the molar mass of the CTA radical leaving group on the polymerization kinetics. researchgate.net The RAFT polymerizations were observed to proceed at a slower rate compared to conventional free-radical polymerizations and were characterized by an initial non-steady-state period. researchgate.net The kinetic data demonstrated that these polymerizations followed pseudo-first-order kinetics and resulted in polymers with narrow molecular weight distributions (Đ ≤ 1.14). researchgate.net Such detailed kinetic investigations are instrumental in preparing well-defined glyco-oligomers with controlled molecular weights and low polydispersity. researchgate.net

Kinetic ParameterObservation in RAFT polymerization of methyl 6-O-methacryloyl-α-D-glucosideSignificance
Polymerization Rate Slower than conventional free-radical polymerization. researchgate.netAllows for better control over the polymerization process.
Kinetics Follows pseudo-first-order kinetics. researchgate.netIndicates a constant concentration of propagating radicals, a hallmark of controlled polymerization.
Initial Period Characterized by a non-steady-state period. researchgate.netThe duration is influenced by radical flux and CTA/initiator ratio. researchgate.net
Polydispersity Index (Đ) Low values (≤ 1.14) achieved. researchgate.netDemonstrates the synthesis of polymers with uniform chain lengths.

Studies on Side-Reaction Formation (e.g., Humins during Biomass Conversion)

The acid-catalyzed conversion of biomass-derived carbohydrates into valuable platform chemicals is often hampered by the formation of unwanted, complex side-products known as humins. nih.gov Humins are carbonaceous, polymeric materials that result from the polymerization of reactive intermediates, leading to significant carbon loss, catalyst deactivation, and processing challenges. nih.govru.nl this compound, as a key intermediate in the methanolysis of cellulose and glucose, is directly involved in reaction networks that can lead to these undesirable products. uco.esusda.gov

During the acid-catalyzed alcoholysis of cellulose, the process is theorized to proceed via the formation of alkyl glucosides. sels-group.eu For instance, in the conversion of cellulose in ethanol, ethyl glucoside is a key intermediate. sels-group.eu Similarly, in methanol, this compound is formed. uco.es These glucosides can then be further converted to desired products like methyl levulinate. However, they can also participate in side-reactions. Studies show that reactions involving glucose or fructose, precursors to this compound in this context, are susceptible to humin formation, particularly in the presence of strong Brønsted acids. uco.esresearchgate.net The formation of humins is a dominant pathway in ethanol for fructose conversion, while it is less favorable in methanol. sels-group.eu

The reaction pathway from glucose involves its conversion to 5-hydroxymethylfurfural (5-HMF), which is a known precursor to humins. nih.govacs.org The rehydration of 5-HMF can lead to 2,5-dioxo-6-hydroxy-hexanal (DHH), a key promoter of humin formation, which can then undergo aldol (B89426) addition and condensation reactions with 5-HMF itself. nih.gov While this compound can be more selectively converted to products like methyl levulinate under certain conditions, the reaction environment, catalyst choice, and temperature significantly influence the yield of humins. uco.essels-group.eu For example, at higher temperatures during cellulose conversion, by-products like humins are already forming even at incomplete conversion stages. sels-group.eu The use of specific catalysts, such as certain metal-modified zeolites, can steer the reaction away from humin formation by promoting the desired reaction pathways. researchgate.net

Research using this compound as a starting substrate has helped to clarify the product distribution and the role of different catalysts. Niobium-based phosphate (B84403) catalysts with a high Lewis acid ratio have shown different product selectivities compared to other acids, highlighting that catalyst properties can be tuned to minimize side-reactions. researchgate.net

Table 1: Influence of Alcohol Solvent on Product Yields from Cellulose Conversion

Alcohol SolventPrimary IntermediateKey ProductMax. Yield of Key Product (%)Major Side-ProductReference
MethanolThis compoundMethyl Levulinate (ML)52Humins sels-group.eu
EthanolEthyl GlucosideEthyl Levulinate (EL)62Humins sels-group.eu
PropanolPropyl GlucosidePropyl Levulinate58Humins sels-group.eu
ButanolButyl GlucosideButyl Levulinate62Humins sels-group.eu

Mechanism of C-H Oxidation and Hydrogen-Atom Transfer Processes

The selective oxidation of C-H bonds in unprotected carbohydrates like this compound is a significant challenge in synthetic chemistry due to the presence of multiple similar hydroxyl groups. chinesechemsoc.org Recent advances have demonstrated that site-selective oxidation can be achieved through mechanisms involving hydrogen-atom transfer (HAT). chinesechemsoc.orgcsic.es These processes allow for the functionalization of specific positions on the glucoside ring, which is crucial for creating valuable keto-saccharide building blocks. chinesechemsoc.org

One prominent strategy involves visible-light-promoted photoredox catalysis. chinesechemsoc.orgchinesechemsoc.org In a typical system, α-D-methylglucoside is used as a model substrate. The optimal conditions often utilize a photocatalyst (like RFTA), a HAT reagent (like quinuclidine), and an additive (like tetrabutylammonium (B224687) dihydrogen phosphate) under blue light irradiation in the presence of air. chinesechemsoc.org Mechanistic studies suggest the reaction proceeds via a radical-based pathway. chinesechemsoc.org The process is initiated by the formation of a quinuclidinium radical cation, which then selectively abstracts a hydrogen atom from the C3-position of the this compound. chinesechemsoc.org This regioselectivity is notable and is believed to be influenced by the hydridic character of the C-H bonds. chinesechemsoc.org The resulting α-hydroxy radical is then quenched by oxygen to generate a hydroperoxide intermediate, which subsequently yields the final ketone product. chinesechemsoc.org

Electrochemical methods have also been developed for the C3-selective oxidation of glycosides. acs.orgnih.gov This approach also utilizes a quinuclidine (B89598) mediator. The proposed mechanism begins with the formation of the quinuclidinium radical cation at the anode, which then engages in a HAT process at the C3–H bond of the glycoside. nih.gov Kinetic studies have shown that the concentration of the mediator is crucial for optimizing the reaction and avoiding product decomposition. nih.gov

Palladium-catalyzed oxidation offers another route, and computational studies using density functional theory (DFT) have been employed to understand its regioselectivity. researchgate.net For methyl β-glucoside, investigations revealed that C3 oxidation is intrinsically favored. The ring oxygen plays a crucial role by inductively polarizing the C1 and C5 positions, which disfavors positive charge buildup at adjacent carbons (C2 and C4), thereby making C3 the most favorable site for β-hydride elimination. researchgate.net

Table 2: Regioselective C3 Oxidation of α-D-Methylglucoside under Various Catalytic Conditions

Catalytic SystemKey ReagentsPosition of OxidationYield (%)Reference
PhotochemicalRFTA, Quinuclidine, Blue Light, AirC378 chinesechemsoc.org
ElectrochemicalGraphite Electrodes, QuinuclidineC381 nih.gov
Palladium-CatalyzedWaymouth's CatalystC3Not specified researchgate.net

Plausible Mechanisms for Enzymatic Methyl β-D-Glucoside Synthesis

The synthesis of methyl β-D-glucoside can be efficiently achieved using enzymatic methods, which offer high selectivity and operate under mild conditions. researchgate.net Glycoside hydrolases (GHs), such as cellulases and β-glucosidases, are commonly employed for this purpose. researchgate.netmdpi.com These enzymes, which typically catalyze the cleavage of glycosidic bonds, can be used for synthesis through either transglycosylation or reverse hydrolysis. mdpi.comd-nb.info

The most plausible mechanism for the synthesis of methyl β-D-glucoside from substrates like cellulose or cellobiose (B7769950) in the presence of methanol is transglycosylation. researchgate.net This process occurs via a double-displacement mechanism for retaining glycosidases, which are enzymes that preserve the anomeric configuration of the substrate in the product. mdpi.comd-nb.info

The proposed mechanism involves two main steps:

Glycosylation: The enzyme first hydrolyzes the glycosidic bond of the donor substrate (e.g., cellulose or cellobiose). researchgate.net A nucleophilic residue (often glutamate (B1630785) or aspartate) in the enzyme's active site attacks the anomeric carbon of the sugar, leading to the cleavage of the glycosidic bond and the formation of a covalent glycosyl-enzyme intermediate. d-nb.infoacs.org The aglycone portion of the substrate is released. d-nb.info

Deglycosylation (Transglycosylation): In this step, an acceptor molecule other than water attacks the glycosyl-enzyme intermediate. nih.gov For the synthesis of methyl β-D-glucoside, methanol acts as the nucleophilic acceptor. researchgate.netnih.gov Methanol attacks the anomeric carbon of the enzyme-bound glucose unit, displacing the enzymatic nucleophile and forming the new glycosidic bond, which results in the final product, methyl β-D-glucoside. researchgate.net

Studies have shown that when cellulose is used as the substrate, it is first hydrolyzed by the enzyme into smaller units like cellobiose. researchgate.net This cellobiose then acts as the glucosyl donor, reacting with methanol via transglycosylation to produce methyl β-D-glucoside. researchgate.net The efficiency of this synthesis is highly dependent on reaction conditions such as methanol concentration, pH, and temperature, as well as pretreatment of the cellulose substrate to increase its reactivity. researchgate.net For example, using cellulose pretreated with certain ionic liquids can increase the yield of methyl β-D-glucoside from 1.4% (for untreated cellulose) to as high as 40%. researchgate.net

Table 3: Enzymatic Synthesis of Methyl β-D-Glucoside from Various Substrates

Enzyme SourceSubstrateAcceptorMechanismYield (%)Reference
Commercial Cellulase (B1617823)Cellulose (Avicel, pretreated)MethanolTransglycosylation40 researchgate.net
Commercial CellulaseCellobioseMethanolTransglycosylation~35 researchgate.net
Commercial CellulaseGlucoseMethanolReverse Hydrolysis~10 researchgate.net
Sweet Almond β-glucosidaseMethyl β-D-glucopyranosideWater (Hydrolysis)Double DisplacementN/A (Hydrolysis study) nih.gov

Analytical Techniques and Characterization Methodologies in Methyl Glucoside Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of methyl glucoside, offering detailed insights into its molecular architecture and composition. Different spectroscopic methods provide complementary information, from the atomic connectivity to the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information on the chemical environment of each atom, allowing for confirmation of the core structure, the stereochemistry of the anomeric center, and the positions of any substitutions. psu.edu

Complete ¹H and ¹³C NMR assignments can be generated through one- and two-dimensional experiments. researchgate.net For methyl glycosides, the chemical shift of the anomeric proton (H-1) and its coupling constant (³J(H1,H2)) are particularly diagnostic. A larger coupling constant is typically indicative of a trans-diaxial relationship between H-1 and H-2, characteristic of β-anomers, while a smaller coupling constant suggests a cis relationship, as seen in α-anomers. psu.edu Similarly, the ¹³C chemical shift of the anomeric carbon (C-1) is highly sensitive to its configuration. psu.edu In complex oligosaccharides containing this compound moieties, 2D NMR techniques like TOCSY are used to confirm assignments. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying glycosidic linkages between sugar units. tandfonline.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl Glycoside Residues Note: Chemical shifts are highly dependent on the solvent and specific structure of the glycoside derivative. The values below are illustrative examples.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Anomeric Proton/Carbon (C-1) ~4.2-5.0~100-104
Ring Protons/Carbons (C-2 to C-5) ~3.2-3.9~70-77
C-6 Protons/Carbon ~3.7-3.9~61
Methoxy (B1213986) Group (-OCH₃) ~3.4~55-58

This table synthesizes typical data ranges found in NMR studies of glycosides. psu.eduresearchgate.net

Mass Spectrometry (MS, GC-MS, MALDI-TOF MS) for Molecular Weight and Metabolite Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and identifying its metabolites. Due to the low volatility of glycosides, they are often chemically derivatized prior to analysis, especially for Gas Chromatography-Mass Spectrometry (GC-MS). uga.eduglycopedia.eu

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the quantification and identification of monosaccharides, which can be formed into methyl glycosides during sample preparation. uga.edu Common derivatization methods include acetylation or trimethylsilylation to increase volatility. researchgate.net In Electron Ionization (EI) mode, peracetylated methyl glycosides produce characteristic fragmentation patterns. glycopedia.eu While a molecular ion peak is often absent, the structure can be deduced from key fragment ions, such as the loss of an acetoxyl radical (m/z 59). glycopedia.eu Different isomers (e.g., hexose (B10828440) vs. pentose) yield distinct diagnostic peaks in the mass spectrum, although they must often be separated chromatographically to be distinguished. glycopedia.eu Chemical Ionization (CI) can be used to obtain molecular weight information when it is not clear from EI data. uga.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is highly effective for analyzing intact, non-derivatized glycosides and larger oligosaccharides with high sensitivity. nih.govresearchgate.net This soft ionization technique minimizes fragmentation, typically producing singly charged species (e.g., [M+Na]⁺ or [M+K]⁺), which simplifies spectral interpretation. thieme-connect.com It is particularly useful for profiling complex mixtures of oligosaccharides and can readily identify modifications like methylation and acetylation. frontiersin.org MALDI-TOF-MS has been successfully used for the rapid analysis of glucosinolates and flavonol glycosides in crude plant extracts and for quantifying anthocyanins, proving to be a faster alternative to HPLC in some cases. researchgate.netthieme-connect.com

Table 2: Key MS Techniques and Their Applications in this compound Analysis

TechniqueSample PreparationInformation ObtainedKey Findings/AdvantagesCitations
GC-MS Derivatization (e.g., acetylation, silylation) requiredMolecular structure via fragmentation patterns, quantificationWell-established for monosaccharide analysis; different isomers produce diagnostic fragments. uga.edu, glycopedia.eu
MALDI-TOF-MS Co-crystallization with a matrixAccurate molecular weight of intact glycosides, profiling of mixturesHigh sensitivity, high throughput, salt tolerance, minimal fragmentation, suitable for complex mixtures and modified glycosides. frontiersin.org, thieme-connect.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. troindia.innih.gov The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

The spectrum is typically dominated by a broad, strong band in the region of 3400-3300 cm⁻¹, which is attributed to the O-H stretching vibrations of the multiple hydroxyl groups. troindia.inieeesem.com The C-H stretching vibrations of the methyl and methine groups appear in the 3000-2850 cm⁻¹ region. ieeesem.com The region between 1500 cm⁻¹ and 1000 cm⁻¹ is known as the "fingerprint region" and contains a complex series of bands that are unique to the molecule. For this compound, this region includes C-H bending vibrations (~1450 cm⁻¹ for CH₂ and ~1375 cm⁻¹ for CH₃) and, most significantly, strong C-O stretching vibrations from the alcohol and ether linkages, which typically appear between 1150 cm⁻¹ and 1000 cm⁻¹. ieeesem.commdpi.com These spectral features confirm the presence of the key functional groups defining the this compound structure.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300 (broad)O-H stretchingHydroxyl (-OH)
2950 - 2850C-H stretchingAlkane (C-H)
~1450C-H bendingMethylene (-CH₂-)
~1375C-H bendingMethyl (-CH₃)
1150 - 1000 (strong)C-O stretchingAlcohol, Ether (C-O)

This table is a summary based on typical infrared spectra for polyols and glycosides. troindia.inieeesem.com

UV-Vis Spectroscopy for Derivatized Compounds

This compound itself does not possess a significant chromophore and therefore does not absorb light strongly in the ultraviolet-visible (UV-Vis) range of the electromagnetic spectrum. Consequently, direct analysis by UV-Vis spectroscopy is not feasible. However, this technique becomes highly valuable for the analysis of this compound after it has been chemically converted into a derivative containing a UV-absorbing moiety. researchgate.net

This approach is widely used in the study of naturally occurring complex glycosides, such as flavonoids and anthocyanins, where the sugar moiety (which can be glucose) is attached to a strongly absorbing aglycone. mdpi.comnih.gov For example, the UV-Vis spectra of flavonoid glucosides show characteristic absorption bands that help in their identification. nih.gov In other applications, this compound can be intentionally derivatized to allow for detection and quantification. For instance, a tetrahydrobenzo chromone (B188151) glycoside derivative has been shown to exhibit absorption maxima at 229 nm and 279 nm. researchgate.net The specific wavelength of maximum absorbance (λmax) depends entirely on the nature of the introduced chromophore. This derivatization strategy allows for the use of common UV-Vis detectors in chromatographic systems.

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a complex matrix, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC-ELSD) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. Given its lack of a UV chromophore, detection can be challenging with standard UV detectors. The Evaporative Light Scattering Detector (ELSD) provides a robust solution, offering nearly universal detection for any analyte that is less volatile than the mobile phase. lcms.cz This makes HPLC-ELSD an ideal method for the purity and content determination of sugars. researchgate.net

The principle of ELSD involves three stages: nebulization of the column eluent into a fine mist, evaporation of the mobile phase solvent in a heated drift tube to leave behind solid analyte particles, and detection of the light scattered by these particles as they pass through a light beam. lcms.cz The detector's response is related to the mass of the analyte. lcms.cz

For accurate quantification, it is important to note that the ELSD response is often non-linear. A common practice is to use a logarithmic transformation of both concentration and peak area (a log-log plot) to generate a linear calibration curve. researchgate.net HPLC-ELSD methods have been successfully developed for the simultaneous determination of various sugars, including glucose, fructose (B13574), and sucrose, in diverse samples, demonstrating excellent reproducibility and sensitivity. lcms.czresearchgate.net The stable baseline provided by ELSD, compared to Refractive Index (RI) detection, improves the precision of quantification. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and its derivatives, particularly in complex mixtures. cabidigitallibrary.org This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of various components. cabidigitallibrary.org

In the context of this compound research, GC-MS is instrumental in several key areas:

Linkage Analysis of Polysaccharides: A fundamental application of GC-MS is in the linkage analysis of polysaccharides, where it helps to determine the types and compositions of monosaccharide linkages. mdpi.com The process typically involves permethylation of the polysaccharide, followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs). mdpi.com These derivatives are then separated and identified by GC-MS. mdpi.com The identification of PMAAs is achieved by comparing their retention times and electron ionization-mass spectrometry (EI-MS) fragmentation patterns with those of reference standards prepared from known polysaccharides and methyl glycosides. mdpi.com

Analysis of Methylated Glycosides: Modern gas chromatography offers the capability to separate complex mixtures of methyl glycosides, which can result in up to four isomers for a single structural unit. aalto.fi When coupled with mass spectrometry, it enables the accurate interpretation of even minor peaks in the chromatogram. aalto.fi The consistent ratio of these isomers following acid methanolysis provides a reliable basis for identification. aalto.fi

Characterization of Oligomeric and Polymeric Materials: The technique of methylation followed by hydrolysis (methanolysis), silylation, and subsequent GC-MS analysis is valuable for characterizing oligomeric and polymeric carbohydrate materials. cabidigitallibrary.org Mass fragmentation spectra obtained from GC-MS can provide structural information, including the ring structure (pyranoside vs. furanoside), the reducing nature of the saccharide, and the type of glycosidic linkages. cabidigitallibrary.org

Synthesis of Standards: GC-MS is also used to analyze mixtures of partially O-methylated alditol acetate (B1210297) (PMAA) standards, which are essential for the accurate analysis of carbohydrates. nih.govnih.gov These standards are synthesized, and their purity and composition are verified using GC-MS. nih.govnih.gov

The following table summarizes the application of GC-MS in the analysis of this compound-related compounds:

Application AreaSample PreparationAnalytesInformation Obtained
Linkage Analysis Permethylation, hydrolysis, reduction, acetylationPartially Methylated Alditol Acetates (PMAAs)Types and compositions of monosaccharide linkages. mdpi.com
Mixture Analysis Acid methanolysis, silylationMethylated monosaccharidesIsomeric composition and structural identification. aalto.fi
Polymer Characterization Methylation, methanolysis, silylationVolatile carbohydrate derivativesRing structure, reducing nature, glycosidic linkages. cabidigitallibrary.org
Standard Synthesis Methylation, hydrolysis, reduction, acetylationPartially O-methylated alditol acetates (PMAAs)Composition and purity of reference standards. nih.govnih.gov

Advanced Structural and Morphological Elucidation

Beyond compositional analysis, a deeper understanding of the three-dimensional structure and surface characteristics of this compound-related materials is often required. This is particularly true when dealing with catalysts used in this compound synthesis or the polymeric materials derived from it.

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of materials. numberanalytics.comcatalysis.blog It is an essential tool in catalysis research for characterizing the structure and composition of catalysts. numberanalytics.com By analyzing the diffraction pattern of X-rays scattered by the atoms in a crystalline material, researchers can obtain information about the crystal structure, phase composition, and crystallinity. numberanalytics.com

Key applications of XRD in the context of this compound research include:

Catalyst Characterization: XRD is used to identify the crystalline phases present in a catalyst, determine their crystal structure and lattice parameters, and quantify the amount of each phase. numberanalytics.com This information is crucial for understanding the relationship between the catalyst's structure and its performance in reactions such as glycosylation.

In Situ Studies: In situ XRD allows for the study of catalysts under reaction conditions, providing insights into structural changes that may occur during synthesis, activation, operation, or deactivation. mdpi.com This can help in optimizing reaction conditions and understanding catalyst degradation mechanisms. numberanalytics.com For example, it can be used to follow the reduction of metal oxide catalysts or the stability of the catalyst structure at different temperatures. mdpi.comresearchgate.net

Amorphous vs. Crystalline Phases: XRD can distinguish between crystalline and amorphous materials. ijcce.ac.ir For instance, some complex materials may exhibit a wide bump in their XRD pattern, indicating an amorphous phase, while others show sharp peaks characteristic of a crystalline structure. ijcce.ac.ir

The table below outlines the type of information obtained from XRD analysis of catalysts and materials.

ParameterInformation ProvidedRelevance to this compound Research
Peak Position Crystal lattice parameters and phase identification. numberanalytics.comDetermines the specific crystalline form of the catalyst or support material.
Peak Intensity Quantitative phase analysis and preferred orientation. numberanalytics.comReveals the relative amounts of different phases in a mixed catalyst system.
Peak Broadening Crystallite size and microstrain. mpg.deProvides insight into the catalyst's particle size, which can affect its activity and stability.
Background Scattering Presence of amorphous content. mpg.deIdentifies non-crystalline components in the catalyst or support.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micrometer and nanometer scale. psu.eduparticlelaboratories.com It works by scanning a focused beam of electrons over a sample's surface and detecting the secondary electrons that are emitted. psu.edu The intensity of these secondary electrons is dependent on the local morphology, creating a detailed image of the surface. psu.edu

In this compound research, SEM is particularly useful for:

Characterizing Raw Materials and Ingredients: SEM is used to investigate the microstructure of organic and inorganic ingredients, revealing particle shape, size, and whether they exist as individual particles or aggregates. particlelaboratories.com

Analyzing Surface Topography: The technique provides high-resolution images that detail surface texture, roughness, and porosity. particlelaboratories.commdpi.com This is critical for understanding the surface properties of catalysts, where active sites are located, and for examining the morphology of this compound-based polymers.

Observing Surface Changes: SEM can be used to observe changes on a material's surface, for example, after a coating has been applied or after a material has undergone an aging process. mdpi.com

Elemental Analysis: When combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can provide qualitative and quantitative elemental composition of the sample's surface, helping to identify impurities or confirm material composition. particlelaboratories.commdpi.com

The following table summarizes the morphological features of materials that can be analyzed using SEM.

FeatureDescriptionImportance in this compound Research
Particle Size and Shape Dimensions and form of individual particles. particlelaboratories.comInfluences the reactivity and processing of raw materials and catalysts.
Surface Texture The fine-scale roughness and features of a surface. particlelaboratories.comAffects the surface area and accessibility of active sites on a catalyst.
Porosity The presence and nature of pores within a material. particlelaboratories.comImportant for catalyst supports and polymeric materials where diffusion is a factor.
Agglomeration The clustering of individual particles. particlelaboratories.comCan impact the effective surface area and performance of a catalyst.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top 5-10 nanometers of a material's surface. wikipedia.org The technique is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted electrons is measured, which is characteristic of the element and its chemical environment. wikipedia.org

In the field of this compound research, particularly concerning catalysis, XPS provides invaluable insights:

Surface Composition and Elemental Analysis: XPS can identify the elements present on the surface of a catalyst and their concentrations. rockymountainlabs.com This is crucial for verifying the composition of the active catalytic species and for detecting any surface contaminants that might affect performance. rockymountainlabs.com

Chemical State Identification: A key strength of XPS is its ability to determine the oxidation states of elements. rockymountainlabs.com For catalysts, the oxidation state of the active metal is often directly related to its catalytic activity. XPS can track changes in chemical states that occur during catalyst preparation, activation, or reaction. rockymountainlabs.com

Catalyst-Support Interactions: XPS can characterize the interface between the active catalyst and its support material, providing information about bonding and potential electronic interactions that can influence catalytic performance and stability. rockymountainlabs.commdpi.com

Deactivation Studies: By analyzing changes in the surface chemistry of a used catalyst, XPS can help identify the causes of deactivation, such as the deposition of poisons or changes in the oxidation state of the active components. rockymountainlabs.com

The table below details the information that can be obtained from XPS analysis.

Analysis TypeInformation GainedSignificance in this compound Research
Survey Scan Elemental composition of the surface. wikipedia.orgConfirms the presence of expected elements in the catalyst and identifies impurities.
High-Resolution Scan Chemical state and bonding environment of specific elements. wikipedia.orgDetermines the oxidation state of the active catalytic metals, which is critical for activity.
Depth Profiling Elemental composition as a function of depth. measurlabs.comReveals the distribution of elements within the near-surface region of the catalyst.
Quantitative Analysis Atomic concentrations of surface elements. rockymountainlabs.comProvides the relative amounts of different elements on the catalyst surface.

Ion Mobility Mass Spectrometry (IMMS) is an analytical technique that separates ions based on their size, shape, and charge. nih.govacs.org When coupled with mass spectrometry, it becomes a powerful tool for distinguishing between isomers—molecules that have the same chemical formula but different structural arrangements. nih.govacs.org This is particularly relevant for carbohydrates like this compound, which can exist as multiple stereoisomers and anomers. nih.govacs.org

The key findings from IMMS studies on this compound isomers include:

Resolution of Isomers: IMMS has been successfully used to resolve structural isomers of monosaccharide methyl glycosides, including sixteen methyl-D-glycopyranosides. nih.govacs.orgnih.gov The separation is based on differences in the drift times of the [M+Na]⁺ ions of the isomers through a drift tube containing a buffer gas. nih.govacs.orgnih.gov

Dependence on Stereochemistry: The drift times of the isomers are dependent on their anomeric (α vs. β) and stereochemical configurations. nih.gov This allows for the differentiation of subtle structural variations.

Collision Cross Section (CCS) Determination: IMMS experiments can be used to calculate the collision cross section (CCS) of the ions, which is a measure of their rotational average size and shape. nih.govacs.org These values provide valuable structural information.

Instrumentation: Both atmospheric pressure drift tube ion mobility time-of-flight mass spectrometry and systems incorporating a low-pressure traveling wave ion mobility separator have been employed for these analyses, with the former generally showing higher resolving power. nih.govacs.orgnih.gov

The following table presents a conceptual overview of how IMMS distinguishes between this compound isomers.

Isomer AttributeIMMS ObservableBasis of Separation
Anomeric Configuration (α/β) Different drift times. nih.govVariations in the three-dimensional shape affecting interactions with the drift gas.
Epimeric Form (e.g., glucose vs. galactose) Distinct drift times and CCS values. nih.govacs.orgDifferences in the spatial arrangement of hydroxyl groups leading to different overall ion structures.
Ring Size (pyranose vs. furanose) Significant differences in drift times.The more compact furanose ring structure generally results in a smaller CCS and shorter drift time.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to study the thermal transitions of materials, such as melting, crystallization, and glass transitions. scribd.comtorontech.com

In the context of this compound, DSC is primarily applied to the characterization of its derivatives, especially polymeric materials:

Glass Transition Temperature (Tg): DSC can determine the glass transition temperature of amorphous or semi-crystalline polymers derived from this compound. The Tg appears as a step-like change in the heat capacity on the DSC curve and marks the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. wikipedia.orgscribd.com

Melting and Crystallization: For crystalline or semi-crystalline derivatives, DSC can identify the melting temperature (Tm) and the crystallization temperature (Tc). wikipedia.orgtorontech.com Melting is observed as an endothermic peak (heat is absorbed), while crystallization is an exothermic process (heat is released). scribd.com

Enthalpy Changes: The area under the melting or crystallization peaks can be integrated to determine the enthalpy of fusion (ΔHm) and the enthalpy of crystallization (ΔHc), respectively. mdpi.comtainstruments.com This information can be used to quantify the degree of crystallinity in a polymer. scribd.com

Purity Analysis: DSC can also be used to assess the purity of crystalline this compound derivatives. Impurities typically broaden the melting peak and lower the melting point.

The table below summarizes the thermal events that can be analyzed by DSC for this compound derivatives.

Thermal EventAppearance on DSC CurveInformation Obtained
Glass Transition Step change in the baseline. wikipedia.orgGlass transition temperature (Tg). wikipedia.org
Crystallization Exothermic peak (upward or downward depending on convention). scribd.comCrystallization temperature (Tc) and enthalpy of crystallization (ΔHc). mdpi.com
Melting Endothermic peak (downward or upward depending on convention). scribd.comMelting temperature (Tm) and enthalpy of fusion (ΔHm). mdpi.com
Decomposition Large, often broad, exothermic or endothermic event. torontech.comOnset temperature of thermal degradation.

Applications in Advanced Materials Science and Engineering Research

Glycopolymer Synthesis and Properties

The incorporation of sugar moieties, such as methyl glucoside, into polymer chains leads to the formation of glycopolymers. These materials are of significant interest due to their biocompatibility, biodegradability, and specific recognition capabilities, making them candidates for various high-performance applications.

Controlled Radical Polymerization (e.g., RAFT Polymerization) of this compound Monomers

Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven to be highly effective for the synthesis of well-defined glycopolymers from this compound-based monomers. researchgate.netresearchgate.net A key monomer in this research is methyl 6-O-methacryloyl-α-D-glucoside, which can be polymerized in aqueous media without the need for protecting group chemistry. researchgate.netuq.edu.auacs.org This approach allows for precise control over the polymer's molecular weight and results in polymers with narrow molecular weight distributions (low polydispersity). uq.edu.auacs.orgresearchgate.net

Detailed kinetic studies have been conducted on the RAFT polymerization of methyl 6-O-methacryloyl-α-D-glucoside. acs.orgacs.org These studies have investigated the influence of various reaction parameters, such as temperature, initiator concentration, and the ratio of chain transfer agent (CTA) to initiator, on the polymerization kinetics. acs.orgacs.org For instance, the use of (4-cyanopentanoic acid)-4-dithiobenzoate as a CTA has been shown to yield well-defined glyco-oligomers. acs.org The research has also highlighted that RAFT polymerizations of this glycomonomer may exhibit an initial non-steady-state period, the duration of which is influenced by the radical flux in the system. acs.org

Synthesis of Well-Defined Glyco-Oligomers and Copolymers

The precise control afforded by RAFT polymerization enables the synthesis of well-defined glyco-oligomers and more complex copolymer structures. acs.orgresearchgate.net Researchers have successfully prepared a series of glyco-oligomers with controlled degrees of polymerization and low polydispersity indices (PDI), demonstrating the "living" nature of the polymerization. acs.org For example, living glyco-oligomers with a degree of polymerization ranging from 15 to 66 and PDIs between 1.05 and 1.12 have been synthesized in high yields. acs.org

Furthermore, the living character of these glycopolymer chains allows for their use as macro-CTAs in the subsequent polymerization of other monomers, leading to the formation of block copolymers. uq.edu.auacs.org A notable example is the synthesis of a novel hydrophilic-hydrophilic block copolymer, poly[(methyl 6-O-methacryloyl-α-D-glucoside)-block-(2-hydroxyethyl methacrylate)], by chain-extending a poly(methyl 6-O-methacryloyl-α-D-glucoside) macro-CTA with 2-hydroxyethyl methacrylate (B99206). uq.edu.auacs.orgcapes.gov.br This ability to create block copolymers opens up possibilities for designing materials with specific self-assembly properties and functionalities. researchgate.netmdpi.com

Table 1: Examples of Well-Defined Glycopolymers from this compound Monomers
Polymer TypeMonomer(s)Polymerization TechniqueResulting Polymer CharacteristicsReference
HomopolymerMethyl 6-O-methacryloyl-α-D-glucosideAqueous RAFT PolymerizationMn between 16 and 103 kDa, PDI as low as 1.10 uq.edu.auacs.org
Glyco-oligomersMethyl 6-O-methacryloyl-α-D-glucosideAqueous RAFT PolymerizationDPn = 15−66, PDI = 1.05−1.12 acs.org
Block CopolymerMethyl 6-O-methacryloyl-α-D-glucoside and 2-hydroxyethyl methacrylateAqueous RAFT PolymerizationNovel hydrophilic-hydrophilic block copolymer uq.edu.auacs.orgcapes.gov.br

Methyl Glucosides as Transfer Agents in Polymerization Reactions

Beyond their role as monomers, methyl glucosides have also been investigated as chain transfer agents in polymerization reactions. rsc.org Specifically, research has explored their effectiveness in the polymerization of acrylonitrile (B1666552) and styrene. rsc.org In this context, the this compound molecule can interrupt the growth of a polymer chain and initiate a new one, thereby influencing the molecular weight of the resulting polymer. This application demonstrates a different facet of this compound's utility in polymer chemistry, distinct from its use in creating sugar-pendant glycopolymers.

Thermal Degradation Studies of this compound-Impregnated Cellulose (B213188)

The thermal stability of cellulosic materials is a critical aspect of their application. Studies have been conducted on the thermal degradation of cellulose impregnated with methyl-β-D-glucopyranoside to understand the interactions between simple sugar models and cellulose during pyrolysis. researchgate.net Research has shown that impregnating cellulose with methyl-β-D-glucopyranoside can stabilize the cellulose against discoloration and weight loss at temperatures between 200-280 °C. researchgate.net This stabilization is attributed to the conversion of the reducing ends of the cellulose into glycosides with the this compound. researchgate.net

Conversely, the presence of cellulose accelerates the polymerization and discoloration of methyl-β-D-glucopyranoside itself. researchgate.net The thermal decomposition of methyl glucosides generally occurs in two overlapping stages: an initial cleavage and volatilization of the glycosidic group as the corresponding alcohol at 200-300°C, followed by fragmentation of the carbohydrate at higher temperatures (310-340°C). researchgate.net Theoretical studies on the thermal conversion of methyl β-D-glucoside to levoglucosan (B13493) suggest a mechanism involving an intramolecular nucleophilic substitution at the anomeric carbon. nih.gov

Development of Bio-Based Surfactants and Emulsifiers

The demand for sustainable and biodegradable surfactants has driven research into the use of renewable resources like this compound for their synthesis. The amphiphilic nature of molecules derived from this compound, combining a hydrophilic sugar headgroup with a hydrophobic alkyl chain, makes them excellent candidates for surfactant applications.

Synthesis and Interfacial Properties of Alkyl/Methyl Glucoside Surfactants

A variety of surfactants have been synthesized using this compound as the starting material. One approach involves the synthesis of amide-linked surfactants. researchgate.net In this method, straight and branched fatty acids are coupled to the this compound core. researchgate.net These novel surfactants have shown potential as effective water-in-oil emulsifiers. researchgate.net Another class of this compound-based surfactants are alkoxyethyl β-D-glucopyranosides. researchgate.net The amphipathic properties of these molecules can be tuned by varying the length of the alkyl chain, with water solubility observed for those with alkyl chains of up to 10 carbon atoms. researchgate.net

The interfacial properties of these bio-based surfactants, such as their critical micelle concentration (CMC) and the surface tension at the CMC, are key parameters determining their performance. For alkoxyethyl β-D-glucopyranosides, both the CMC and the surface tension at the CMC decrease as the length of the alkyl chain increases. researchgate.net The introduction of different chemical functionalities, such as a benzene (B151609) ring in the linker, can significantly enhance the surfactant's affinity for hydrophobic media and improve emulsion stability. researchgate.net The study of dimeric (gemini) surfactants derived from alkyl glucosides has also revealed that slight structural variations, including the anomeric configuration and the nature of the spacer linking the two sugar units, can have a significant impact on their interfacial properties. acs.org

Table 2: Investigated Properties of this compound-Based Surfactants
Surfactant TypeKey Structural FeatureInvestigated PropertiesKey FindingsReference
Amide-linked surfactantsStraight and Guerbet-type branched fatty acids (C8-C16)Emulsion stability (water-in-oil)Mediated higher emulsion stabilities compared to common reference surfactants. researchgate.net
Alkoxyethyl β-D-glucopyranosidesVariable alkyl chain length (n)Water solubility, CMC, surface tension at CMCWater soluble with n ≤ 10; CMC and surface tension decrease with increasing alkyl chain length. researchgate.net
Gemini surfactantsLinkage position, anomeric configuration, spacer typeInterfacial properties compared to monomeric counterpartsSlight structural variations have a significant influence on surfactant properties. acs.org

Research on Renewable Feedstocks and Platform Chemicals

Conversion of Lignocellulosic Biomass to this compound as a Key Intermediate

This compound is a key intermediate in the valorization of lignocellulosic biomass, which represents an abundant and renewable feedstock for producing bio-based chemicals. rsc.org Lignocellulosic biomass is primarily composed of cellulose, hemicellulose, and lignin. The carbohydrate polymers, cellulose and hemicellulose, can be broken down into their constituent C6 (e.g., glucose) and C5 (e.g., xylose) sugars, which can then be converted into valuable chemical building blocks, including this compound. rsc.org

A significant area of research is the direct conversion of biomass into this compound through processes like acid-catalyzed methanolysis. This approach bypasses the need to first isolate pure glucose. In one-pot methanolysis of bamboo, a high molar yield of methyl-D-glucoside (40.6%) was achieved at moderate temperatures (200°C) and short reaction times (10 minutes). researchgate.netrsc.org This process efficiently converts both cellulose and hemicellulose into a stable this compound product. researchgate.netrsc.org The methanolysis route is noted to be more efficient than hydrolysis in an aqueous medium, which tends to produce much lower yields of glucose under similar conditions. researchgate.netrsc.org

Heteropolyacids have also been employed as effective catalysts for the alcoholysis of cellulose. researchgate.net Studies show that using these catalysts in methanol (B129727) or ethanol (B145695) can produce methyl glucosides and ethyl glucosides in high yields (57% and 63%, respectively). researchgate.net This direct transformation is more efficient than the hydrolysis of cellulose in water, which typically yields only 5-10% glucose under comparable reaction conditions. researchgate.net These findings establish the conversion of raw lignocellulosic biomass into this compound as a robust and efficient first step in a biorefinery context.

Table 2: Research Findings on Lignocellulosic Biomass Conversion to this compound

Feedstock Conversion Process Catalyst Product Yield Key Observation Source
Bamboo One-pot Methanolysis Acid Catalyst 40.6 mol% Methyl-D-glucoside Converts both hemicellulose and cellulose into a stable product. researchgate.netrsc.org
Cellulose Alcoholysis Heteropolyacids 57% Methyl Glucosides Alcoholysis in methanol is significantly more efficient than hydrolysis in water. researchgate.net

Production of Downstream Platform Chemicals (e.g., Methyl Levulinate) from this compound

This compound serves as a crucial and stable intermediate in the catalytic conversion of biomass-derived sugars into valuable platform chemicals, most notably methyl levulinate. researchgate.netresearchgate.netsciengine.com Methyl levulinate is considered a green, biomass-derived chemical with applications as a fuel additive and a precursor for other chemicals. researchgate.netusda.gov

The typical reaction pathway for producing methyl levulinate from cellulose or glucose in a methanol medium involves the initial, rapid conversion of the carbohydrate into methyl glucosides. researchgate.netrsc.org These methyl glucosides are more stable than glucose in the reaction medium, allowing for more controlled subsequent reactions. researchgate.net The established reaction sequence proceeds from cellulose to this compound, which is then converted to 5-methoxymethylfurfural (5-MMF), and finally to methyl levulinate. rsc.org

Research has focused on optimizing this conversion using various catalysts. With extremely low concentrations of sulfuric acid as a catalyst, glucose can be almost quantitatively converted into methyl glucosides, which then convert to methyl levulinate, achieving yields of approximately 50 mol%. researchgate.net Solid acid catalysts, such as niobium phosphate (B84403), have also been shown to be highly effective, yielding up to 56% methyl levulinate from cellulose. rsc.org Bifunctional catalysts, like copper-modified Beta zeolite, which possess both Brønsted and Lewis acid sites, are particularly effective. The Lewis acid sites are believed to facilitate the isomerization of this compound, a key step in its conversion to methyl levulinate. researchgate.net

Table 3: Catalytic Conversion of this compound to Methyl Levulinate

Starting Material Catalyst Intermediate Final Product Yield Reaction Conditions Source
Glucose Sulfuric Acid (≤0.01 mol L−1) Methyl Glucosides ca. 50 mol% Methyl Levulinate ≤473 K researchgate.net
Cellulose Niobium Phosphate This compound, 5-MMF 56% Methyl Levulinate Not specified rsc.org
Glucose Copper modified Beta zeolite Methyl Glucosides >99% selectivity (assuming full conversion) 180 °C researchgate.net
Cellulose Sulfuric Acid (0.01 mol/L) This compound ~50% Methyl Levulinate 210 °C, 120 min sciengine.com

Role in Sustainable Chemical Manufacturing Processes

This compound plays a pivotal role in advancing sustainable chemical manufacturing by acting as a bridge between renewable raw materials and valuable downstream products. Its production from lignocellulosic biomass, a non-food, carbon-neutral, and abundant resource, is a cornerstone of its contribution to a sustainable chemical industry. rsc.org This practice aligns with the principles of Green Chemistry by utilizing renewable feedstocks and reducing reliance on fossil fuels. rsc.orgnih.gov

The conversion of biomass to platform chemicals via this compound exemplifies a key strategy in biorefining. By transforming carbohydrates into a more stable intermediate like this compound, subsequent chemical transformations can be carried out with greater control and efficiency. researchgate.netresearchgate.net This leads to higher yields of desired products, such as methyl levulinate, and minimizes the formation of undesirable byproducts like humins. researchgate.netresearchgate.net

Academic Investigations in Drilling Fluid Additives

Mechanism of Shale Inhibition and Dispersion Control

This compound (often abbreviated as MEG) is a key component in environmentally friendly, water-based drilling fluids designed to offer performance comparable to oil-based muds. researchgate.netwalshmedicalmedia.com Its primary function is to act as a shale inhibitor, preventing the swelling and dispersion of reactive shale formations when they are encountered during drilling. walshmedicalmedia.comgoogle.com This is critical for maintaining borehole stability and preventing issues like borehole collapse. walshmedicalmedia.comgoogle.com

The mechanism of shale inhibition by this compound is multifaceted. A principal theory is that it limits the hydration of shale clays. One proposed mechanism suggests that this compound increases the gel strength of the drilling fluid, which promotes the quick formation of a low-permeability filter cake on the borehole wall. google.com This filter cake acts as a barrier, reducing the amount of water filtrate from the drilling mud that can invade the shale formation, thereby mitigating swelling. google.com

Further studies indicate that this compound also functions as an effective fluid loss control agent. researchgate.netresearchgate.net By plugging the pores in the shale, it physically blocks the entry of water. The effectiveness of this compound is dependent on its concentration in the drilling fluid and the specific mineralogy and reactivity of the shale being drilled. researchgate.netresearchgate.net Higher concentrations, such as 25% to 35% by weight, have been shown to be more effective in reducing shale swelling and dispersion. researchgate.netresearchgate.net The use of this compound derivatives, such as the reaction product of this compound with alkylene oxides, has also been investigated. These derivatives can become insoluble at elevated downhole temperatures, causing them to concentrate at critical surfaces like the borehole wall and drilled cuttings, enhancing their inhibitive effect. google.com

Evaluation of Rheological Properties and Fluid Loss Control in Mud Systems

The introduction of this compound into drilling mud systems has been a subject of extensive research, focusing on its ability to enhance rheological properties and control fluid loss, particularly in water-based muds (WBMs). researchgate.netwalshmedicalmedia.com These systems are being explored as environmentally friendlier alternatives to oil-based muds (OBMs). walshmedicalmedia.comopenpetroleumengineeringjournal.com

Research has shown that this compound is an effective fluid loss control agent. researchgate.netutm.my Studies on this compound/sodium chloride (MEG/NaCl) mud systems have demonstrated satisfactory shale stabilization and fluid loss control. researchgate.net The effectiveness of this compound is, however, dependent on the reactivity and clay content of the shale formation. researchgate.net Similarly, investigations into this compound/potassium chloride (MEG/KCl) muds have shown improved shale inhibition, with higher concentrations of this compound (e.g., 25% and 35%) leading to reduced shale swelling and dispersion. researchgate.netresearchgate.net

In terms of rheological properties, the addition of this compound to drilling fluids has shown beneficial effects. For instance, a versatile drilling fluid system utilizing a this compound-based shale stability additive, in conjunction with other components, was found to provide adequate inhibition and lubricity, approaching that of OBMs. aade.org Laboratory tests on a water-based fluid formulated with bentonite, zanthum gum, caustic soda, humalite, and other additives showed that the addition of this compound significantly lowered the coefficient of lubricity. aade.org

Furthermore, this compound has been evaluated in ultra-low permeability muds, where it, along with other additives, effectively inhibited the swelling and dispersion of shales. researchgate.net These formulations maintained good rheological properties even under high-temperature and high-pressure (HTHP) conditions. researchgate.net The use of this compound in drilling fluids has also been associated with good cuttings transportation and lubricity. researchgate.net

While this compound has demonstrated significant advantages, research has also explored derivatives to address limitations such as the high concentrations required and lower thermal stability. openpetroleumengineeringjournal.com For example, carboxythis compound (CMG) has been synthesized and shown to have superior inhibition of montmorillonite (B579905) swelling at lower concentrations compared to this compound. openpetroleumengineeringjournal.com

The following interactive data tables summarize the findings from various studies on the rheological properties and fluid loss control of mud systems containing this compound.

Rheological Properties of a Base Water-Based Fluid After Hot-Rolling

PropertyValue
Plastic Viscosity (cP)19
Yield Point (lb/100 ft²)18
Gels (10s/10m) (lb/100 ft²)5/8
API Fluid Loss (mL)5.1
Data sourced from a study on a 10.5 lb/gal water-based fluid containing bentonite, zanthum gum, caustic, humalite, Pac, and Rev Dust. aade.org

Lubricity Testing of a Lab Formulated Water-Based Drilling Fluid

Additive to Base FluidCoefficient of Lubricity
Base Fluid0.34
+ 4% Lubricant A0.16
+ 4% Lubricant B0.14
+ 4% Lubricant C0.12
+ 4% this compound 0.10
Base fluid is a 10.5 lb/gal water-based fluid. Results indicate that the addition of this compound (MEG) provides the best results for lowering the coefficient of lubricity. aade.org

Biological Interactions and Research Tool Applications Excluding Clinical/safety/dosage Data

Utilization as Model Compounds in Carbohydrate Biology and Metabolism Studies

As a stable analogue of glucose, methyl glucoside is instrumental in elucidating the mechanisms of carbohydrate transport and metabolism.

This compound is widely used as a model substrate to study the transport of glucose across cell membranes. Because it is recognized by glucose transporters but is often not metabolized further, it allows for the isolated study of the transport process itself. For instance, α-methyl-D-glucoside is specifically transported by the sodium-dependent glucose cotransporter 1 (SGLT-1), making it an excellent probe for investigating the activity of this key intestinal and renal transporter nih.gov.

Studies on the intestinal transport of sugars have utilized both α- and β-anomers of this compound to characterize transporter kinetics. Research in the chick small intestine, for example, determined the kinetic parameters of α-methyl-D-glucoside transport, revealing that while the affinity of the transporter (Km) did not change during perinatal development, the maximal rate of transport (Vmax) did, with the jejunum showing the highest capacity for Na+-mediated uptake nih.gov. Similarly, studies in rabbit ileum have compared the transport of β-methyl D-glucoside with other actively transported sugars, noting its high affinity for the brush-border transporter nih.gov.

The substrate specificity of SGLT1 has been characterized as follows: D-glucose > D-galactose > α-methyl-D-glucoside > 3-O-methyl-D-glucose mdpi.com. This hierarchy underscores the utility of this compound in competitive binding and transport assays to understand how different sugars interact with the transporter.

The use of isotopically labeled this compound provides a powerful method for tracing the fate of glucose analogues in biological systems. The stability of the methyl glycosidic bond prevents the label from being lost to general metabolic pools via glycolysis.

A significant application of this technique is the synthesis of radiolabeled methyl glucosides for in vivo imaging and transport studies. For example, ¹¹C-labeled methyl-D-glucoside has been developed as a nonmetabolizable tracer for sodium-dependent glucose transporters (SGLTs) nih.gov. Studies have shown that this tracer is metabolically stable and can be used to visualize the function of SGLTs in vivo using positron emission tomography (PET) nih.gov. This allows for the non-invasive assessment of transporter activity in various tissues.

Furthermore, ¹⁴C-labeled methyl α-D-glucopyranoside is commercially available and frequently used in studies of glucose uptake and transport revvity.com. The radioactivity allows for sensitive detection and quantification of the amount of this compound transported into cells or tissues. While broad studies on ¹³C metabolic flux analysis provide the foundational principles for using isotopic tracers to understand metabolic pathways, the specific application to this compound highlights its role in dissecting transport phenomena from metabolic transformations nih.govnih.govvanderbilt.eduyoutube.com. Research has also utilized ¹³C-labeled glucose and methanol (B129727) to study the synthesis of methyl-β-D-glucopyranoside in plant cells, confirming its cytosolic formation directly from these precursors oup.comresearchgate.net.

This compound is a critical tool for characterizing the function and specificity of sodium-dependent glucose transporters, SGLT1 and SGLT2. These transporters are responsible for glucose uptake in the intestine and reabsorption in the kidneys, respectively nih.gov.

Both α- and β-anomers of methyl-D-glucoside are transported by the human SGLT1 transporter with similar maximal transport rates and apparent Michaelis-Menten constants, as demonstrated by electrical measurements in Xenopus oocytes expressing the transporter nih.gov. SGLT2, the low-affinity renal glucose cotransporter, also transports α-methylglucose nih.gov. The transport of these non-metabolizable analogues is a direct measure of the transporter's activity.

In pharmaceutical research, the inhibitory potential of new drug candidates targeting SGLT1 and SGLT2 is often assessed by their ability to block the uptake of radiolabeled α-methyl-D-glucopyranoside ([¹⁴C]-AMG) in cells engineered to express these transporters researchgate.net. The selectivity of an inhibitor for SGLT2 over SGLT1 can be determined by comparing its inhibitory potency in SGLT2-expressing cells versus SGLT1-expressing cells nih.gov. For example, the development of dual SGLT1/SGLT2 inhibitors relies on such in vitro assays to characterize the activity of new compounds researchgate.netrsc.org.

Table 1: Properties of SGLT1 and SGLT2 in Relation to this compound Transport

Feature SGLT1 SGLT2
Primary Location Small intestine, late proximal tubule of the kidney Early proximal tubule of the kidney
Substrate Affinity High affinity for glucose Low affinity for glucose
This compound Transport Transports α- and β-methyl-D-glucoside Transports α-methyl-D-glucoside
Research Application Uptake of labeled α-methyl-D-glucoside is used to measure transport activity and inhibition. Uptake of labeled α-methyl-D-glucoside is used to measure transport activity and inhibition.

Enzymatic Interactions and Regulation Studies

This compound is also employed in microbiology and enzymology to study the regulation of enzyme synthesis and to investigate enzyme-substrate interactions.

In certain microorganisms, the synthesis of amylolytic enzymes is an inducible process, triggered by the presence of specific carbohydrates. While maltose is a natural inducer, its rapid hydrolysis to glucose can lead to catabolite repression, shutting down enzyme production. α-Methyl-D-glucoside, as a synthetic and more slowly metabolized analogue of maltose, serves as a more effective and sustained inducer of amylase synthesis in several species of the fungus Aspergillus scielo.brresearchgate.net.

Studies have shown that when Aspergillus fumigatus is cultured with α-methyl-D-glucoside as the sole carbon source, it produces significantly higher levels of α-amylase and glucoamylase activity compared to cultures grown with starch or maltose oup.comnih.gov. For instance, one study reported that α-methyl-D-glucoside cultures produced about three times more α-amylase and glucoamylase activity than starch cultures nih.gov. The maximum production of α-amylase (60 U/mg) and glucoamylase (130 U/mg) was achieved in 8-10 day cultures with α-methyl-D-glucoside nih.gov.

The slower consumption of α-methyl-D-glucoside by the fungal cells prevents the rapid accumulation of glucose, thereby avoiding catabolite repression and allowing for prolonged enzyme synthesis scielo.broup.com. This makes it a valuable tool for maximizing the production of amylases in fermentation processes. In solid-state fermentation, enriching wheat bran or corn cob media with α-methyl-D-glucoside has been shown to increase amylase production by up to three times scielo.brresearchgate.net.

**Table 2: Comparative Amylase Induction in *Aspergillus fumigatus***

Inducer (Carbon Source) Relative α-Amylase Production Relative Glucoamylase Production Time to Maximum Production
Starch 1x 1x ~6 days
Maltose Similar to Starch Similar to Starch ~6 days
α-Methyl-D-glucoside ~3x ~3x 8-10 days

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down oligosaccharides into glucose. The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. In vitro assays are commonly used to screen for potential α-glucosidase inhibitors, where the ability of a compound to inhibit the enzyme's activity on a synthetic substrate is measured nih.govmdpi.commdpi.comnih.gov.

While this compound itself is a substrate for some glucosidases, the broader field of glycosidase inhibition research involves the screening of large libraries of natural and synthetic compounds mdpi.commdpi.com. These studies often employ in silico molecular docking to predict how potential inhibitors might bind to the active site of the enzyme nih.govnih.govmdpi.combbrc.in. These computational models help to understand the structure-activity relationships of inhibitors and to design more potent and selective compounds rsc.orgnih.gov. Although this compound is not typically studied as a potent inhibitor, its structure serves as a fundamental reference for the binding of glucopyranoside-based molecules to the active site of glycosidases. The extensive research into α-glucosidase inhibitors provides a framework for understanding the molecular interactions that govern substrate and inhibitor binding nih.govnih.govmdpi.comnih.govresearchgate.net.

Interaction with Biological Membranes and Proteins in Model Systems

Derivatives of this compound, particularly those conjugated to other molecules like flavonoids, have been studied for their interactions with model biological membranes. mdpi.comnih.gov These studies often use liposomes composed of lipids such as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) to mimic a simple cell membrane. mdpi.com The fluidity of these model membranes can be assessed using fluorescence spectroscopy, for example, by measuring the fluorescence anisotropy of a probe like 1,6-diphenyl-1,3,5-hexatriene (DPH). mdpi.com An increase in DPH anisotropy corresponds to a decrease in membrane fluidity. mdpi.com

In a study investigating four novel 6-methylflavanone O-methylglucosides, it was found that the compounds' ability to modify membrane properties varied based on their structure. mdpi.comnih.gov One derivative, referred to as MFA, which possesses a methyl group at the C-6 position of the flavanone A ring, was observed to significantly decrease the fluidity of POPC membranes. mdpi.com This effect is attributed to the increased hydrophobicity conferred by the methyl group, which enhances the molecule's affinity for the cell membrane compared to unmethylated analogs. mdpi.com The other tested derivatives (MFB, MFC, MFD) showed less significant effects on the fluidity of the single-component POPC membrane. mdpi.com These findings indicate that while the glucoside moiety influences the interaction, other structural features of the conjugate play a key role in modulating the physical properties of lipid bilayers. mdpi.comnih.gov

Effect of this compound Derivatives on Model Membrane Fluidity

CompoundKey Structural FeatureEffect on POPC Membrane FluidityObserved Change in DPH Anisotropy
MFA (6-methylflavanone O-methylglucoside)Methyl group at C-6 of ring ADecreaseSignificant Increase
MFB (6-methylflavanone O-methylglucoside derivative)Two OH-groups on different parts of the moleculeNo Significant ChangeNot Significant
MFC (6-methylflavanone O-methylglucoside derivative)-No Significant ChangeNot Significant
MFD (6-methylflavanone O-methylglucoside derivative)-No Significant ChangeNot Significant

Data derived from studies on 6-methylflavanone O-methylglucosides interacting with 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) model membranes. mdpi.com

The interaction of this compound derivatives with transport proteins has been explored in model systems. mdpi.com Transferrin is a crucial iron-transport glycoprotein in the blood, existing in an iron-bound state (holo-transferrin) and an iron-free state (apo-transferrin). mdpi.comsigmaaldrich.com Research has demonstrated that flavanone O-methylglucosides are capable of forming non-covalent complexes with human holo-transferrin. mdpi.comnih.gov

Fluorescence spectroscopy studies indicated that this binding does not induce conformational changes in the protein's structure or alter the polarity of the microenvironment around its tryptophan residues. mdpi.com The interaction is influenced by the number and position of hydroxyl groups on the flavonoid portion of the molecule. mdpi.com These studies utilize this compound derivatives as tools to understand how glycosylated small molecules interact with essential plasma proteins, providing insights into their potential transport and distribution mechanisms in biological systems. mdpi.com

Plant Physiology Research Applications

This compound is a naturally occurring soluble carbohydrate found in all organs of some plants, such as those in the Rosaceae family, including roses (Rosa hybrida) oup.comoup.com. Its physiological role has been investigated, particularly in the context of post-harvest processes like the opening of cut flowers. oup.com For cut flowers, a sufficient supply of sugar is required for the flower to open properly. oup.com

Research on cut 'Sonia' roses revealed a correlation between this compound concentration and flower opening. oup.com Before the flower opens, the concentration of several carbohydrates, including this compound, decreases in the stem. oup.com In experiments where various sugars were added to the vase water of cut roses, a 4% solution of this compound was shown to clearly promote flower opening. oup.com This promotion was associated with an increase in the concentration of this compound and fructose (B13574) within the petals. oup.com These results suggest that this compound or its metabolites are transported into the petal cells. oup.com This influx of solutes would lower the osmotic water potential inside the cells, thereby promoting water uptake and facilitating the turgor-driven process of flower opening. oup.com

Effect of Exogenous Carbohydrates on Cut Rose Flower Opening

Vase Solution (4%)Effect on Flower OpeningAssociated Change in Petal Carbohydrates
Control (HQS only)Baseline-
GlucosePromoted-
This compoundClearly PromotedIncrease in this compound and fructose
myo-InositolInhibitedIncrease in myo-inositol and xylose

Data derived from a study on 'Sonia' roses with stems trimmed to 10 cm. HQS (8-hydroxyquinoline sulfate) was used as a biocide in all solutions. oup.com

Q & A

Q. What experimental methods are used to confirm the structural configuration of methyl glucoside?

Structural confirmation of this compound requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is critical for resolving stereochemistry and linkage patterns, as demonstrated in studies isolating glucoside derivatives . Gas chromatography (GC) with optimized retention parameters can further validate purity and structural integrity, particularly when analyzing methylated derivatives . For example, methylation analysis via Purdie’s reaction and subsequent hydrolysis can reveal glucose linkage patterns in sucrose and this compound, confirming their structural homology .

Q. How is this compound synthesized in solvent-free systems, and what parameters influence yield?

Solvent-free synthesis of this compound polyesters (MGPE) involves esterification with fatty acid methyl esters (FAME). Key parameters include reaction time (4–8 h), temperature (110–130°C), and substrate molar ratio (4:1–6:1 FAME:this compound). Response Surface Methodology (RSM) with factorial design has been employed to optimize these variables, achieving 55.68% molar conversion under conditions of 6.3 h, 123.8°C, and a 5.9:1 molar ratio .

Q. What are the standard methods for detecting and quantifying this compound in biological matrices?

Spectrophotometric assays like the Trinder glucose activity test are foundational for detecting glucose derivatives. However, this compound-specific quantification often requires advanced techniques such as LC-TOF/MS for high sensitivity and specificity, as seen in metabolite isolation studies . Electrochemical sensors using Glassy Carbon Electrodes (GCE) with voltammetric methods also provide reliable detection limits (e.g., 0.1–10 mM linear range) .

Advanced Research Questions

Q. How can contradictory binding data from mutagenesis studies of α-methyl glucoside-interacting enzymes be resolved?

Competitive binding assays with mutants (e.g., E136Q, R183K) reveal that residue substitutions alter inhibitor selectivity. For instance, E136Q favors trehalose over α-methyl glucoside, while R183K reverses this preference. Discrepancies in dual mutants (E136Q/R183K) can be resolved by analyzing binding curves (e.g., IC₅₀ values) and using statistical models like Hill plots to assess cooperative effects . Structural dynamics (e.g., molecular docking simulations) further clarify steric and electronic interactions at mutated active sites.

Q. What methodological frameworks are recommended for optimizing this compound-based reaction systems?

Response Surface Methodology (RSM) combined with 3-level factorial designs is robust for multivariable optimization. For example, ridge max analysis in RSM identifies non-linear interactions between time, temperature, and molar ratios, enabling precise prediction of conversion rates (±2% error) . Advanced DOE (Design of Experiments) tools like Central Composite Design (CCD) are also applicable for scaling reactions while minimizing resource use.

Q. How do surfactant properties of alkyl glucosides (e.g., decyl glucoside) influence solubilization of this compound in biphasic systems?

Alkyl glucosides (AGs) with varying chain lengths (C7–C12) modulate water solubilization in organic phases. Limiting water concentration assays using Karl Fischer titration reveal that AGs with longer chains (e.g., AG12) enhance solubilization capacity (up to 12% v/v water in isooctane/butanol). This is critical for designing extraction protocols for this compound derivatives in bioreactors .

Q. What statistical safeguards are essential when analyzing glucose sensor data for this compound detection?

Multivariate methods (e.g., partial least squares regression) risk spurious correlations in non-invasive glucose assays. To mitigate this, validation protocols must include tests for glucose-specific signals (e.g., Clarke Error Grid analysis) and cross-reactivity checks against structural analogs like this compound . Sensitivity (nA/mM) and detection limits should be reported with error margins (±SEM) .

Methodological Guidelines

Q. How should researchers report SMBG (Self-Monitoring Blood Glucose) data in studies involving this compound analogs?

Consistent reporting of SMBG methodology (e.g., device calibration, sampling frequency) is critical. Protocols must specify whether measurements reflect plasma or whole-blood glucose equivalence, as this compound may interfere with enzymatic assays (e.g., glucose oxidase). Detailed metadata (e.g., time-stamped readings, fasting vs. postprandial) ensures reproducibility .

Q. What are best practices for conducting systematic reviews on this compound applications?

Follow COSMOS-E guidelines:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo data).
  • Use databases like MEDLINE and EMBASE with Boolean terms (e.g., "this compound" AND "synthesis").
  • Collaborate with statisticians to assess bias in heterogeneous datasets (e.g., conflicting IC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.